Product packaging for Rubranol(Cat. No.:CAS No. 211126-61-3)

Rubranol

Cat. No.: B155101
CAS No.: 211126-61-3
M. Wt: 332.4 g/mol
InChI Key: KCWHZHZEQUHBCW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rubranol has been reported in Pinus flexilis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O5 B155101 Rubranol CAS No. 211126-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHZHZEQUHBCW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435472
Record name 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211126-61-3
Record name 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Rubranol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of Rubranol. The information is intended to support further research and development of this promising natural compound.

Chemical Identity and Properties

This compound is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1].

A comprehensive list of synonyms and identifiers is provided in the table below for cross-referencing in scientific literature and databases.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
Synonyms This compound[1]
1,2-Benzenediol, 4,4'-[(3R)-3-hydroxy-1,7-heptanediyl]bis-[1]
4-[(5R)-7-(3,4-DIHYDROXYPHENYL)-5-HYDROXYHEPTYL]BENZENE-1,2-DIOL[1]
(5r)-1,7-bis (3,4-dihydroxyphenyl)-heptane-5-ol
(R)-4,4'-(3-Hydroxyheptane-1,7-diyl)bis(benzene-1,2-diol)
4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)
Registry Numbers CAS Number: 211126-61-3[1]
ChEMBL ID: CHEMBL464363[1]
PubChem CID: 10088141[1]
Physicochemical Properties

The key physicochemical properties of this compound have been computationally predicted and are summarized in Table 2. These properties are essential for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₄O₅PubChem[1]
Molecular Weight 332.4 g/mol PubChem[1]
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 9PubChem[1]
Exact Mass 332.162374 g/mol PubChem[1]
Topological Polar Surface Area 101 ŲPubChem[1]

Experimental Protocols

Proposed Synthetic Approach

A potential synthetic strategy would involve the coupling of two suitably protected catechol moieties with a seven-carbon chain, followed by stereoselective reduction to introduce the hydroxyl group at the C5 position. The final step would involve the deprotection of the hydroxyl groups on the aromatic rings.

Isolation from Natural Sources

A general protocol for the isolation of diarylheptanoids from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., bark, leaves, or roots) is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are then fractionated using techniques like column chromatography on silica gel or Sephadex LH-20.

  • Purification: Final purification of the target compound is achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column.

In Vitro Biological Assays

The antioxidant potential of this compound can be evaluated using various established in vitro assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add varying concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

    • Add different concentrations of this compound to the ABTS radical solution.

    • After a defined incubation period, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value.

The anti-inflammatory effects of this compound can be assessed in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Determine the inhibitory effect of this compound on NO production.

  • Cytokine Production Assay (e.g., TNF-α, IL-6):

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • COX-2 Expression Analysis (Western Blot):

    • Culture and treat RAW 264.7 cells with this compound and LPS as described above.

    • Lyse the cells and collect the total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the effect of this compound on COX-2 expression.

Biological Activity and Signaling Pathways

This compound, as a diarylheptanoid, is expected to exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent[2].

Antioxidant Activity

The presence of multiple phenolic hydroxyl groups in the structure of this compound suggests a strong potential for antioxidant activity through the scavenging of free radicals.

Anti-inflammatory Activity

Diarylheptanoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The likely targets for this compound include the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. This compound may inhibit this pathway by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

NFkB_Pathway cluster_complex Cytoplasmic Complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes This compound This compound This compound->IKK Inhibition MAPK_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (e.g., MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs P MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs P AP1 AP-1 MAPKs->AP1 P Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes This compound This compound This compound->TAK1 Inhibition

References

Rubranol: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubranol, a diarylheptanoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its reported biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary documented natural source of this compound is the limber pine, Pinus flexilis.[1] This species of pine is native to the mountainous regions of western North America.[2] While other plant sources, such as those from the mulberry and osage orange families, have been anecdotally mentioned as containing this compound, Pinus flexilis remains the most scientifically substantiated source.[3]

Isolation and Purification of this compound and Related Diarylheptanoids from Pinus flexilis

A detailed experimental protocol for the specific isolation of this compound has not been extensively published. However, the successful isolation of structurally similar diarylheptanoids from Pinus flexilis provides a robust methodological framework. The following protocol is based on the bioassay-guided fractionation of a Pinus flexilis extract to isolate protein kinase C (PKC) inhibitors, including a close structural analog of this compound.[1]

Experimental Protocol: Bioassay-Guided Fractionation

This protocol outlines a general workflow for the isolation of diarylheptanoids from Pinus flexilis.

2.1.1. Plant Material Collection and Extraction

  • Plant Material: Collect fresh plant material from Pinus flexilis, such as needles and twigs.

  • Extraction:

    • Air-dry and grind the plant material to a fine powder.

    • Perform a sequential extraction with solvents of increasing polarity. A common starting point is a methylene chloride-methanol (CH₂Cl₂-MeOH) mixture.

    • Concentrate the crude extract under reduced pressure to yield a viscous residue.

2.1.2. Solvent Partitioning

  • Suspend the crude extract in a water-methanol mixture and partition sequentially with hexane, carbon tetrachloride (CCl₄), and methylene chloride (CH₂Cl₂). This step separates compounds based on their polarity.

2.1.3. Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC): Subject the bioactive fractions (identified through bioassays) to VLC on silica gel. Elute with a gradient solvent system, such as hexane-ethyl acetate (EtOAc) and then ethyl acetate-methanol (EtOAc-MeOH), to yield several sub-fractions.

  • Sephadex LH-20 Column Chromatography: Further purify the active VLC sub-fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or methanol-chloroform mixtures) to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC on a C18 reversed-phase column with a gradient of acetonitrile (ACN) in water to yield pure compounds.

Workflow for Isolation of Diarylheptanoids from Pinus flexilis

G start Dried, ground Pinus flexilis extraction Extraction (CH2Cl2-MeOH) start->extraction partition Solvent Partitioning (Hexane, CCl4, CH2Cl2) extraction->partition bioassay1 Bioassay (e.g., PKC inhibition) partition->bioassay1 Test fractions vlc Vacuum Liquid Chromatography (Silica Gel) bioassay1->vlc Active Fractions sephadex Sephadex LH-20 Chromatography vlc->sephadex hplc Preparative HPLC (C18) sephadex->hplc pure_compounds Pure Diarylheptanoids (including this compound analogs) hplc->pure_compounds

Caption: Bioassay-guided isolation workflow for diarylheptanoids.

Biological Activities of this compound and Related Compounds

While extensive in-vivo studies on this compound are limited, preliminary research and the activities of related diarylheptanoids suggest a range of potential pharmacological effects.

Summary of Reported Biological Activities
Biological ActivityDescriptionPutative Mechanism of Action
Anti-inflammatory May reduce the production of inflammatory mediators.[3]Inhibition of nitric oxide (NO) synthase, an enzyme involved in the inflammatory process.[3]
Antioxidant Demonstrates the ability to scavenge free radicals, protecting cells from oxidative stress.[3]Direct radical scavenging and potential modulation of endogenous antioxidant pathways.
Antimicrobial Shows potential antibacterial and antifungal properties against various strains.[3]Disruption of microbial cell membranes or inhibition of essential enzymes.
Antiviral Preliminary research suggests inhibitory effects against certain viruses, including SARS-CoV-2.[3]Interference with viral entry or replication processes.
Protein Kinase C (PKC) Inhibition A structural analog of this compound isolated from Pinus flexilis demonstrated inhibitory activity against PKCα.[1]Competitive or non-competitive binding to the kinase domain of PKC.
Quantitative Data: PKCα Inhibition by Diarylheptanoids from Pinus flexilis

The following table summarizes the inhibitory concentrations (IC₅₀) of a this compound analog and other diarylheptanoids isolated from Pinus flexilis against protein kinase Cα.[1]

CompoundIC₅₀ (µg/mL)
(3R)-1,7-bis(3,4-dihydroxyphenyl)-3-(β-D-glucopyranosyl)heptan-3-ol1.4
(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-ol (this compound Analog) 1.6
Hirsutenone1.4
Oregonin8.6
Hirsutanonol4.6

Potential Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been elucidated. However, its inhibitory effect on PKC suggests a potential role in modulating cellular signaling cascades regulated by this enzyme.

General Role of Protein Kinase C (PKC) in Cellular Signaling

PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. PKC enzymes, in turn, are activated by signals such as increases in the concentration of diacylglycerol (DAG) or calcium ions (Ca²⁺). Hence, PKC enzymes play important roles in several signal transduction cascades.

G receptor G-protein coupled receptor / Receptor tyrosine kinase plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 ca2->pkc activates downstream Downstream Cellular Responses (e.g., proliferation, differentiation, apoptosis) pkc->downstream phosphorylates targets This compound This compound (potential inhibitor) This compound->pkc inhibits

Caption: Potential inhibition of the PKC signaling pathway by this compound.

Conclusion and Future Directions

This compound, a diarylheptanoid found in Pinus flexilis, exhibits a range of interesting biological activities in preliminary studies. While a detailed, dedicated isolation protocol for this compound is not yet available, methodologies for isolating structurally similar compounds from the same source provide a clear path forward for obtaining pure this compound for further research. Future studies should focus on optimizing the isolation of this compound to obtain quantities sufficient for comprehensive pharmacological evaluation. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and evaluating its full therapeutic potential. The development of robust analytical methods for the quantification of this compound in biological matrices will also be essential for pharmacokinetic and pharmacodynamic studies.

References

Investigation into Pinus flexilis as a Source of Rubranol: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no direct evidence to support the assertion that Pinus flexilis, commonly known as the limber pine, is a natural source of the compound Rubranol. This whitepaper addresses the initial query by presenting the current state of knowledge regarding the chemical composition of Pinus flexilis and the known sources of this compound, ultimately concluding that a direct link between the two cannot be substantiated by existing research. Therefore, the creation of an in-depth technical guide on the isolation and utilization of this compound from Pinus flexilis is not feasible at this time.

Chemical Profile of Pinus flexilis

Pinus flexilis is a coniferous tree species native to the mountainous regions of western North America.[1][2][3] Ethnobotanical studies and modern phytochemical analyses have identified various traditional uses and chemical constituents of the limber pine.

Traditional and Medicinal Uses

Historically, various parts of Pinus flexilis have been utilized by indigenous populations for medicinal and practical purposes. The turpentine derived from the resin of pine trees, including Pinus flexilis, has been traditionally used for its antiseptic, diuretic, and expectorant properties.[4][5][6] It has been applied externally for skin ailments and used in steam baths for rheumatic and respiratory conditions.[4][5][6] The seeds of the limber pine were also a food source for some Native American tribes.[7][8]

Identified Chemical Compounds

Scientific analysis of Pinus flexilis has primarily focused on the composition of its essential oils, which are rich in volatile terpenes. The primary constituents identified in the leaf essential oil are:

  • α-Pinene: A monoterpene that is a major component of the essential oil.[9]

  • β-Pinene: Another abundant monoterpene found in the essential oil.[9]

Other terpenes and related compounds, though in smaller quantities, contribute to the overall chemical profile of the pine. The wood itself is described as resinous, and oleo-resins, which are a source of turpentine, are present throughout the tree's tissues.[4][10] A vanillin-like flavoring has also been noted as a byproduct of resin extraction.[4][6]

The Compound this compound: Known Sources

Conclusion: No Substantiated Link Between Pinus flexilis and this compound

Based on the available scientific evidence, there is no documentation to support the claim that Pinus flexilis is a source of this compound. The known chemical composition of Pinus flexilis is characterized by terpenes and resins, with no mention of this compound or structurally similar compounds.

Consequently, the core requirements of the requested in-depth technical guide—including quantitative data on this compound yield, experimental protocols for its extraction from Pinus flexilis, and associated signaling pathways—cannot be fulfilled. The absence of a foundational link between the plant and the compound precludes the development of the detailed scientific document as outlined.

Further research into the complete phytochemical profile of Pinus flexilis could potentially uncover novel compounds; however, based on current knowledge, any investigation into Pinus flexilis as a source of this compound would be purely speculative. Therefore, for researchers, scientists, and drug development professionals, it is recommended to focus on the known chemical constituents of Pinus flexilis for potential therapeutic applications or to explore established sources of this compound if that specific compound is of interest.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Rubranol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubranol, a diarylheptanoid with the chemical structure (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol, belongs to a class of plant secondary metabolites known for their diverse biological activities. Despite interest in its potential therapeutic applications, the biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide synthesizes current knowledge on the biosynthesis of related diarylheptanoids, such as curcumin and gingerol, to propose a putative biosynthetic pathway for this compound. We detail the proposed enzymatic steps starting from the phenylpropanoid pathway, the key enzymes likely involved, and generalized experimental protocols for pathway elucidation. This document aims to provide a foundational framework for researchers seeking to investigate and engineer the biosynthesis of this promising natural product.

Introduction: The Diarylheptanoid Family and this compound

Diarylheptanoids are characterized by a C6-C7-C6 skeleton, consisting of two aromatic rings linked by a seven-carbon chain.[1] They are produced by various plant families, including Zingiberaceae (ginger and turmeric) and Betulaceae (birch).[1] The most studied diarylheptanoid, curcumin, is known for its anti-inflammatory and antioxidant properties.[2][3]

This compound's structure, with its two 3,4-dihydroxyphenyl (catechol) rings and a hydroxyl group on the heptane chain, suggests a biosynthetic origin rooted in the phenylpropanoid pathway, similar to other diarylheptanoids.[4][5] This guide will delineate a hypothetical pathway, providing a roadmap for future experimental validation.

Proposed Biosynthetic Pathway of this compound

The formation of this compound is proposed to occur in three main stages: initiation via the phenylpropanoid pathway to produce key precursors, elongation by a polyketide synthase to form the diarylheptanoid backbone, and subsequent modification (reduction) of the heptanoid chain.

Stage 1: Phenylpropanoid Pathway - Synthesis of Caffeoyl-CoA

The biosynthesis begins with the aromatic amino acid L-phenylalanine, a primary metabolite derived from the shikimate pathway.[6][7] A series of three core enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA.[8][9]

  • Phenylalanine Ammonia Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[4][6]

  • Cinnamate 4-hydroxylase (C4H): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid to form p-coumaric acid.[4][10]

  • 4-coumarate:CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the key intermediate p-coumaroyl-CoA.[4][10]

To form the 3,4-dihydroxy substitution pattern found in this compound, p-coumaroyl-CoA must be hydroxylated to yield caffeoyl-CoA. This is likely catalyzed by p-coumaroyl 5-O-shikimate 3´-hydroxylase (C3´H) , another P450 enzyme.[4][10]

Stage 2: Polyketide Synthesis - Formation of the Diarylheptanoid Backbone

The C6-C7-C6 skeleton of this compound is assembled by a Type III polyketide synthase (PKS) system. Drawing parallels with curcumin biosynthesis, this likely involves a two-step enzymatic process condensing two molecules of caffeoyl-CoA with one molecule of malonyl-CoA.[3][10]

  • Diketide-CoA Synthase (DCS)-like Enzyme: A DCS-like enzyme would catalyze the condensation of one molecule of caffeoyl-CoA (as a starter unit) with one molecule of malonyl-CoA (as an extender unit) to form a caffeoyl-diketide-CoA intermediate.[3]

  • Curcuminoid Synthase (CURS)-like Enzyme: A CURS-like enzyme would then catalyze a Claisen condensation between the caffeoyl-diketide-CoA intermediate and a second molecule of caffeoyl-CoA. This reaction forms the full C15 (C6-C7-C2) polyketide backbone of a diarylheptanoid precursor.

Stage 3: Post-PKS Modification - Reduction of the Heptanoid Chain

The polyketide intermediate formed by the PKS system is a β-keto compound. To arrive at the final structure of this compound, which features a single hydroxyl group at C-5 and a fully saturated carbon chain, a series of reductions are necessary. This proposed reduction step is a key differentiator from the biosynthesis of curcumin, which retains a β-diketone structure. The biosynthesis of gingerols, however, does involve reductive steps.[4][5]

It is hypothesized that one or more reductases or dehydrogenases catalyze the reduction of the keto groups on the heptanoid chain to hydroxyl groups, followed by dehydration and further reduction to yield the saturated alkyl chain with a single hydroxyl group at the C-5 position. The specific enzymes and the precise sequence of these reductive modifications remain to be discovered.

Putative Biosynthesis Pathway of this compound cluster_phenylpropanoid Stage 1: Phenylpropanoid Pathway cluster_pks Stage 2: Polyketide Synthesis cluster_modification Stage 3: Post-PKS Modification L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3'H p-Coumaroyl-CoA->Caffeoyl-CoA PKS_Intermediate Diarylheptanoid Polyketide Intermediate Caffeoyl-CoA->PKS_Intermediate DCS/CURS-like Enzymes Caffeoyl-CoA->PKS_Intermediate Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Intermediate This compound This compound PKS_Intermediate->this compound Reductase(s) PKS_Intermediate->this compound

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data (Comparative)

No quantitative data for the biosynthesis of this compound is currently available. The following table presents example data from studies on curcumin biosynthesis to provide a reference for the expected enzymatic efficiencies and precursor incorporation rates in a related pathway.

Parameter Enzyme/Precursor Value Organism/System Reference
Enzyme Kinetics (Km) CURS (Curcuminoid Synthase) with Feruloyl-CoA23.4 ± 1.2 µMCurcuma longa (Turmeric)[3]
Enzyme Kinetics (kcat) CURS (Curcuminoid Synthase)0.012 min⁻¹Curcuma longa (Turmeric)[3]
Precursor Incorporation ¹³C-Malonic Acid into DesmethoxycurcuminHighCurcuma longa (Turmeric)[2][11]
Precursor Incorporation ¹³C-Cinnamic Acid into DesmethoxycurcuminModerateCurcuma longa (Turmeric)[2][11]

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway for this compound biosynthesis requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

General Workflow for Biosynthetic Pathway Elucidation

Experimental Workflow A Identify Putative This compound-Producing Organism B Transcriptome Sequencing & Candidate Gene Mining A->B C Isotopic Labeling Studies A->C D Heterologous Expression of Candidate Genes B->D F Gene Silencing (RNAi/CRISPR) in Native Organism B->F G Metabolite Profiling (LC-MS/NMR) C->G E In Vitro Enzyme Assays D->E E->G F->G H Pathway Confirmation G->H

Caption: A general experimental workflow for biosynthetic pathway elucidation.
Protocol 1: Isotopic Labeling Studies

Objective: To identify the primary precursors of the this compound backbone.

Materials:

  • Putative this compound-producing plant tissue culture or organism.

  • ¹³C-labeled precursors (e.g., L-[U-¹³C₉]phenylalanine, [1,2-¹³C₂]acetate).

  • Liquid culture medium or appropriate growth substrate.

  • Solvents for extraction (e.g., ethyl acetate, methanol).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer and/or High-Resolution Mass Spectrometer (HRMS).

Methodology:

  • Precursor Feeding: Introduce a sterile solution of the ¹³C-labeled precursor to the plant tissue culture or organism. A typical concentration range is 1-5 mM. A control culture without the labeled precursor should be run in parallel.

  • Incubation: Incubate the culture under standard growth conditions for a period determined by the organism's growth rate and secondary metabolite production phase (e.g., 7-14 days).

  • Extraction: Harvest the cells/tissue and the medium. Lyophilize the biomass. Perform a solvent extraction (e.g., sonication in methanol followed by partitioning with ethyl acetate) to isolate small molecules.

  • Purification: Purify this compound from the crude extract using preparative or semi-preparative HPLC.

  • Analysis:

    • HRMS: Analyze the purified compound to confirm the incorporation of the label by observing the expected mass shift.

    • NMR: Acquire ¹³C NMR and 2D NMR (e.g., HSQC, HMBC) spectra of the labeled this compound. The enrichment and position of ¹³C signals will reveal the origin of the carbon atoms in the final structure.[2][12]

Protocol 2: In Vitro Enzyme Assays for PKS Functionality

Objective: To functionally characterize candidate polyketide synthase (PKS) genes.

Materials:

  • Candidate PKS gene (e.g., CURS-like) cloned into an expression vector (e.g., pET vector series).

  • E. coli expression host (e.g., BL21(DE3)).

  • IPTG for induction.

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Substrates: Caffeoyl-CoA, Malonyl-CoA.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • LC-MS system for product analysis.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized candidate PKS gene and clone it into a suitable expression vector.

  • Heterologous Expression: Transform the expression construct into E. coli. Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) overnight.

  • Protein Purification: Harvest the cells, lyse them (e.g., by sonication), and purify the soluble recombinant protein using affinity chromatography. Confirm purity using SDS-PAGE.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme (e.g., 2-5 µM), caffeoyl-CoA (e.g., 50-100 µM), and malonyl-CoA (e.g., 100-200 µM) in the reaction buffer.

    • Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.

    • Quench the reaction by adding an acid (e.g., 20% HCl) and extract the products with a solvent like ethyl acetate.[3]

  • Product Detection: Analyze the extracted products by LC-MS. Compare the retention time and mass spectrum with an authentic standard (if available) or look for the expected mass of the diarylheptanoid polyketide product.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit putative, biosynthetic pathway for this compound. It is constructed upon the well-established principles of phenylpropanoid and diarylheptanoid biosynthesis. The proposed pathway, involving key enzyme classes such as PAL, C4H, 4CL, P450 hydroxylases, Type III PKSs, and reductases, provides a comprehensive blueprint for experimental investigation.

The immediate future of this compound research hinges on the identification of a native producing organism. Subsequent transcriptomic and metabolomic analyses of this organism will be critical for identifying candidate genes. The experimental protocols detailed herein offer a clear path forward for the functional characterization of these genes and the ultimate elucidation of the complete this compound biosynthetic pathway. Unraveling this pathway will not only be a significant contribution to the field of natural product biosynthesis but will also enable the metabolic engineering of microbial hosts for the sustainable production of this compound and novel analogues for drug development.

References

In-Depth Technical Guide: Rubranol's In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of Rubranol's in vitro mechanism of action. At present, there is no publicly available research detailing its specific molecular interactions, signaling pathway modulation, or its effects on cellular processes such as apoptosis or enzyme inhibition.

The primary information available for this compound is its chemical and physical properties, as cataloged in chemical databases like PubChem.[1] Its molecular formula is C19H24O5, and its IUPAC name is 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol.[1] this compound has been identified in Pinus flexilis (Limber Pine).[1]

However, extensive searches for in vitro studies, quantitative data, experimental protocols, and established signaling pathways associated with this compound have yielded no specific results. The scientific community has not yet published research that would allow for the creation of a detailed technical guide as requested.

To fulfill the user's request for structured data, detailed methodologies, and visual diagrams, foundational research is required. This would typically involve a series of in vitro experiments, such as:

  • Cytotoxicity Assays: To determine the effect of this compound on the viability of various cell lines.

  • Apoptosis Assays: To investigate whether this compound can induce programmed cell death, a common mechanism for anti-cancer agents.[2][3][4][5]

  • Enzyme Inhibition Assays: To screen this compound against a panel of relevant enzymes (e.g., kinases, proteases, cholinesterases) to identify potential molecular targets.[6][7][8][9]

  • Signaling Pathway Analysis: Using techniques like Western blotting or reporter assays to determine if this compound affects known signaling cascades (e.g., MAPK/NF-κB, PI3K/Akt).[10]

Without data from such fundamental studies, it is not possible to provide the requested in-depth guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The following sections represent a hypothetical structure for such a guide, which could be populated once the necessary research becomes available.

Quantitative Data Summary (Hypothetical)

Once research is conducted, data would be presented here. For example, a table of IC50 values for this compound against various cancer cell lines would be included.

Experimental Protocols (Hypothetical)

This section would provide detailed methodologies. A hypothetical protocol for a cell viability assay is outlined below as an example of the required format.

Cell Viability MTT Assay Protocol
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: this compound, dissolved in DMSO, is added to the wells in a series of increasing concentrations. Control wells receive DMSO alone.

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the control, and the IC50 value is determined.

Signaling Pathways and Visualizations (Hypothetical)

If this compound were found to induce apoptosis via the intrinsic pathway, a diagram would be generated to visualize this process.

Hypothetical Apoptosis Pathway Induced by this compound

Rubranol_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

References

The Enigmatic Therapeutic Potential of Rubranol: A Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Despite its characterization as a distinct chemical entity, the therapeutic targets, signaling pathways, and specific mechanisms of action of Rubranol remain largely uncharted territory within the scientific community. Extensive database searches, including inquiries into peer-reviewed literature and patent filings, have yielded a conspicuous absence of substantive research elucidating its pharmacological profile. This lack of available data precludes the compilation of a detailed technical guide on its potential therapeutic applications.

Currently, publicly accessible information on this compound is primarily limited to its chemical structure and basic identifiers. While its molecular composition is defined, its biological activity and interactions with cellular components have not been documented in published preclinical or clinical studies. Consequently, there is no quantitative data, such as IC50 or Ki values, to summarize, nor are there established experimental protocols associated with its investigation.

The exploration of a compound's therapeutic potential hinges on the systematic identification of its molecular targets and the subsequent validation of its effects on relevant signaling cascades. This process typically involves a battery of in vitro and in vivo experiments, including binding assays, enzymatic assays, cell-based functional screens, and animal models of disease. The absence of such studies for this compound means that any discussion of its therapeutic applications would be purely speculative.

For researchers, scientists, and drug development professionals, the current state of knowledge on this compound presents both a challenge and an opportunity. The compound represents a veritable "black box," with the potential for novel biological activities awaiting discovery. Future research initiatives would need to begin with foundational studies to ascertain its basic pharmacological properties.

Recommended Initial Research Trajectory

A logical starting point for investigating the therapeutic potential of this compound would involve a comprehensive screening campaign. This could include:

  • High-Throughput Screening (HTS): Employing large-scale assays to test this compound against a diverse panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

  • Phenotypic Screening: Assessing the effects of this compound on various cell-based models of disease to identify potential therapeutic areas without a priori knowledge of the specific target.

  • Target Identification and Validation: Following the identification of a "hit" from HTS or phenotypic screening, subsequent studies would be required to confirm the molecular target and elucidate the mechanism of action.

Below is a conceptual workflow for the initial stages of this compound research, represented as a logical diagram.

G A This compound Compound B High-Throughput Screening (HTS) (e.g., Target-based assays) A->B C Phenotypic Screening (e.g., Cell-based disease models) A->C D Hit Identification B->D C->D E Target Identification & Deconvolution D->E H No Hits Identified D->H If no significant activity F Lead Optimization E->F G Preclinical Development F->G

In-depth Analysis Reveals No Documented Neuroprotective Effects of Rubranol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific and research literature has found no evidence of neuroprotective effects, associated signaling pathways, or established experimental protocols for the compound known as Rubranol.

Researchers, scientists, and drug development professionals are advised that despite a thorough search for data on this compound, there is a significant absence of information regarding its biological activities, particularly in the context of neuroprotection. The compound, chemically identified as 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol, is listed in chemical databases such as PubChem (CID 10088141). However, these entries lack any associated bioactivity data or citations of scientific studies that have investigated its potential neuroprotective properties.

Initial searches for "neuroprotective effects of this compound" and related queries yielded general information on the neuroprotective potential of broader classes of chemical compounds, such as polyphenols and flavonoids. While these categories of natural products are known to contain members with neuroprotective activities, no studies were found that specifically name or investigate this compound.

Further investigation into the biological activity of this compound, its IUPAC name, and any potential alternative names also failed to produce any relevant results. The current body of scientific literature does not appear to contain any studies that would provide the quantitative data, detailed experimental methodologies, or descriptions of signaling pathways required for the creation of an in-depth technical guide or whitepaper as requested.

Given the lack of foundational research on this specific compound, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways. Professionals in the field of drug development and neuroscience research should be aware that, based on currently accessible information, this compound is an uncharacterized compound with respect to its effects on the nervous system.

Rubranol: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubranol, a linear diarylheptanoid first identified in plants of the Alnus genus, has emerged as a natural product with significant therapeutic potential. Initially investigated for its traditional medicinal properties, subsequent scientific inquiry has revealed its potent anti-HIV-1 activity, attributed to its unique mechanism of targeting the viral capsid. Furthermore, preliminary studies suggest its potential as an inhibitor of key SARS-CoV proteases. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative biological data, and a visualization of its known mechanisms of action.

Discovery and Historical Context

This compound is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. Its discovery is rooted in the phytochemical investigation of various species of the genus Alnus, commonly known as alder. For centuries, extracts from these plants have been utilized in traditional medicine for their anti-inflammatory and other therapeutic properties.

Scientific exploration into the chemical constituents of Alnus species, such as Alnus japonica and Alnus rubra, led to the isolation and characterization of a diverse array of diarylheptanoids, including this compound.[1] Early research on these compounds focused on their antioxidative and hepatoprotective effects.

A significant breakthrough in understanding the therapeutic potential of this compound came with the discovery of its anti-HIV-1 activity. In a pivotal study, a natural product library was screened for inhibitors of HIV-1 replication, which identified this compound as a moderately potent inhibitor.[2] This finding shifted the research focus towards elucidating its antiviral mechanism and exploring its potential as a lead compound for a new class of antiretroviral drugs. More recently, with the emergence of the COVID-19 pandemic, the antiviral properties of natural products have been a subject of intense research, with preliminary studies suggesting that this compound may also exhibit inhibitory activity against SARS-CoV proteases.[3]

Chemical Structure and Properties

  • IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol[4]

  • Molecular Formula: C₁₉H₂₄O₅[4]

  • Molecular Weight: 332.39 g/mol [4]

  • CAS Number: 211126-61-3[4]

  • Class: Diarylheptanoid

Quantitative Biological Data

The following tables summarize the key quantitative data reported for the biological activity of this compound.

Table 1: Anti-HIV-1 Activity of this compound

ParameterValueCell LineVirus StrainReference
EC₅₀15.85 µMC8166 T-cellsHIV-1 IIIB[2]

Table 2: Anti-SARS-CoV Activity of this compound (Putative)

Target ProteaseIC₅₀Assay TypeReference
Main Protease (Mpro)Data not yet availableFRET-based enzymatic assay[3]
Papain-like Protease (PLpro)Data not yet availableFRET-based enzymatic assay[3]

Note: While this compound has been identified as a potential inhibitor of SARS-CoV proteases, specific IC₅₀ values have not been published in the reviewed literature.

Experimental Protocols

Isolation of this compound from Alnus japonica

The following is a representative protocol for the isolation of this compound based on established methods for diarylheptanoid extraction from Alnus species.

  • Plant Material Collection and Preparation:

    • Collect fresh bark of Alnus japonica.

    • Air-dry the bark at room temperature and then grind it into a fine powder.

  • Extraction:

    • Extract the powdered bark with methanol (MeOH) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude MeOH extract in water and partition it successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The diarylheptanoids, including this compound, will primarily be in the EtOAc and n-BuOH fractions.

  • Chromatographic Separation:

    • Subject the EtOAc fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform-methanol to yield several sub-fractions.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Further purify the fractions containing compounds with the characteristic UV absorbance of diarylheptanoids using preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water gradient.

  • Structure Elucidation:

    • Identify the purified compound as this compound based on spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Chemical Synthesis of this compound (General Approach)

While a specific total synthesis of this compound has not been detailed in the reviewed literature, a general synthetic strategy for linear diarylheptanoids can be outlined as follows. This approach is based on the synthesis of structurally related compounds.

  • Synthesis of the Heptanone Backbone:

    • Start with a protected 3,4-dihydroxybenzaldehyde and a suitable seven-carbon building block.

    • Utilize a series of reactions such as Wittig or Grignard reactions to construct the seven-carbon chain with a ketone at the C3 position.

  • Introduction of the Second Aromatic Ring:

    • Couple the second protected 3,4-dihydroxy-substituted aromatic ring to the other end of the heptanone chain using a suitable cross-coupling reaction (e.g., Suzuki or Stille coupling).

  • Reduction of the Ketone:

    • Stereoselectively reduce the ketone at the C5 position to a hydroxyl group to achieve the (R)-configuration of this compound. This can be accomplished using chiral reducing agents.

  • Deprotection:

    • Remove the protecting groups from the hydroxyls on the aromatic rings to yield this compound.

Anti-HIV-1 Replication Assay

This protocol is based on the methodology used to determine the EC₅₀ of this compound against HIV-1.

  • Cell Culture:

    • Culture C8166 T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Stock:

    • Prepare a stock of HIV-1 IIIB virus and determine its 50% tissue culture infectious dose (TCID₅₀) in C8166 cells.

  • Antiviral Assay:

    • Seed C8166 cells in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the cells, followed by the addition of HIV-1 IIIB at a predetermined multiplicity of infection (MOI).

    • Include a positive control (e.g., a known antiretroviral drug) and a negative control (no drug).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Quantification of Viral Replication:

    • After the incubation period, measure the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the negative control.

    • Determine the EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

SARS-CoV Protease Inhibition Assay (FRET-based)

This is a general protocol for assessing the inhibitory activity of compounds against SARS-CoV proteases.

  • Reagents:

    • Recombinant SARS-CoV Mpro and PLpro.

    • A specific fluorogenic substrate for each protease (e.g., a peptide with a fluorescent reporter and a quencher).

    • Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted this compound, the recombinant protease, and the assay buffer.

    • Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of this compound.

    • Determine the percentage of inhibition by comparing the reaction velocities in the presence of this compound to the velocity of the control (no inhibitor).

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Anti-HIV-1 Mechanism: Targeting the Viral Capsid

This compound exerts its anti-HIV-1 effect by targeting the viral capsid protein (CA). The HIV-1 capsid is a conical structure that encloses the viral genome and essential enzymes. The stability of this capsid is critical for the early stages of the viral life cycle, including reverse transcription and transport to the nucleus.

This compound is believed to bind to a hydrophobic pocket on the surface of the CA protein, specifically at the C-terminal domain. This binding event is thought to allosterically disrupt the normal process of capsid assembly or disassembly (uncoating). By interfering with the delicate balance of capsid stability, this compound can inhibit viral replication.

HIV_Capsid_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Virion HIV-1 Virion Capsid Intact Capsid (enclosing viral RNA & enzymes) Virion->Capsid Entry RT Reverse Transcription Capsid->RT Uncoating Disrupted_Capsid Disrupted Capsid Stability (Premature Uncoating or Stabilization) Capsid->Disrupted_Capsid Cytoplasm Cytoplasm Nucleus Nucleus Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration This compound This compound This compound->Capsid Binds to CA-CTD Inhibition Inhibition Disrupted_Capsid->Inhibition

Caption: this compound's anti-HIV-1 mechanism of action.

Potential Anti-SARS-CoV Mechanism: Protease Inhibition

The replication of SARS-CoV-2, the virus responsible for COVID-19, is dependent on the activity of two key viral proteases: the main protease (Mpro) and the papain-like protease (PLpro). These proteases are responsible for cleaving the viral polyproteins into individual functional proteins that are necessary for viral replication and assembly.

This compound is hypothesized to inhibit these proteases by binding to their active sites, thereby blocking their catalytic activity. By preventing the processing of the viral polyproteins, this compound could effectively halt the viral replication cycle.

SARS_CoV_Protease_Inhibition cluster_virus_replication SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Cleavage Site PLpro Papain-like Protease (PLpro) Polyproteins->PLpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleaves Inhibition_Mpro Inhibition PLpro->Functional_Proteins Cleaves Inhibition_PLpro Inhibition Replication_Complex Replication/Transcription Complex Functional_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions This compound This compound This compound->Mpro This compound->PLpro

References

Methodological & Application

Application Notes and Protocols for the Quantification of Rubranol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rubranol is a phenolic compound with the molecular formula C19H24O5.[1] As a member of the polyphenol family, it holds potential for various applications in the pharmaceutical and nutraceutical industries due to the known biological activities of similar compounds, such as antioxidant and anti-inflammatory effects. Accurate and precise quantification of this compound in different matrices, including biological fluids, plant extracts, and pharmaceutical formulations, is crucial for research, development, and quality control purposes.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds.[2][3][4] This method offers good sensitivity and selectivity for molecules with chromophores, such as the aromatic rings present in this compound.

Experimental Protocol

1. Sample Preparation:

  • Solid Samples (e.g., plant material, tablets):

    • Accurately weigh 1 g of the homogenized sample.

    • Extract with 10 mL of methanol or ethanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., plasma, urine):

    • To 1 mL of the liquid sample, add 2 mL of acetonitrile for protein precipitation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.[2]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (based on the typical absorbance of phenolic compounds).

3. Calibration Curve:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Perform serial dilutions to obtain standard solutions with concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Extraction Extraction/ Precipitation Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

HPLC-UV workflow for this compound quantification.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[5][6][7]

Experimental Protocol

1. Sample Preparation:

  • Follow the same procedure as for HPLC-UV. For biological samples, a solid-phase extraction (SPE) may be used for cleaner extracts.

2. LC-MS/MS Conditions:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 331.1 (M-H)⁻ (based on this compound's molecular weight of 332.4 g/mol ).[1]

    • Product Ions (Q3): To be determined by infusion of a standard solution.

3. Calibration Curve:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare standard solutions with concentrations ranging from 0.1 to 100 ng/mL.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)98 - 102%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/SPE Sample->Extraction Filtration Filtration Extraction->Filtration LC LC Separation Filtration->LC ESI ESI Source (Negative Mode) LC->ESI MSMS Tandem MS (MRM) ESI->MSMS MRM_Signal MRM Signal MSMS->MRM_Signal Quantification Quantification MRM_Signal->Quantification

LC-MS/MS workflow for this compound quantification.

Section 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of total phenolic content, which can be adapted for this compound if it is the major phenolic component or in a pure sample.[8][9]

Experimental Protocol

1. Sample Preparation:

  • Prepare an extract as described for HPLC-UV. The final solution should be clear and free of particulates.

2. Spectrophotometric Measurement:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Measurement: Measure the absorbance of the sample at the determined λmax.

3. Calibration Curve:

  • Prepare a stock solution of this compound standard (100 µg/mL) in methanol.

  • Create a series of dilutions ranging from 1 to 20 µg/mL.

  • Measure the absorbance of each standard at the λmax.

  • Plot absorbance versus concentration to generate a calibration curve.

Data Presentation

Table 3: UV-Vis Spectrophotometry Method Validation Parameters

ParameterResult
λmaxTo be determined (expect ~280 nm)
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Section 4: Potential Signaling Pathway Involvement

Phenolic compounds like this compound are known to exert their biological effects through various signaling pathways, often related to their antioxidant properties. A potential pathway influenced by this compound could be the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

Signaling_Pathway cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Nrf2_n->ARE Binding

Potential Nrf2-ARE signaling pathway influenced by this compound.

References

Mass Spectrometry Analysis of Rubranol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rubranol is a naturally occurring diarylheptanoid, a class of phenolic compounds found in various plant species, including those of the Alnus (alder) and Pinus genera.[1] With a molecular formula of C₁₉H₂₄O₅ and a molecular weight of 332.4 g/mol , this compound has garnered interest in the scientific community for its potential therapeutic properties.[2] Research suggests that this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antiviral effects.[3] Notably, it has been identified as an inhibitor of nitric oxide (NO) synthase, an enzyme pivotal in inflammatory processes, highlighting its potential for development as a therapeutic agent.[3]

These application notes provide detailed protocols for the robust analysis of this compound using mass spectrometry, a powerful analytical technique for the identification and quantification of natural products in complex mixtures.[4][5] The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the study of this compound and other bioactive natural products.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for method development in mass spectrometry. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₅PubChem CID: 10088141[2]
Molecular Weight332.4 g/mol PubChem CID: 10088141[2]
IUPAC Name4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diolPubChem CID: 10088141[2]
CAS Number211126-61-3PubChem CID: 10088141[2]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible mass spectrometry results. The following protocol is recommended for the extraction of this compound from plant matrices.

Materials:

  • Plant material (e.g., bark, leaves)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 100 mg of the powdered material into a centrifuge tube.

  • Add 1 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute.

  • Sonicate the mixture for 15 minutes in a sonicator bath.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the vial at 4°C until analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the separation and detection of this compound using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

Parameter Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS Parameters:

Parameter Setting
Ionization Mode ESI Negative and Positive
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi

| Scan Type | Multiple Reaction Monitoring (MRM) and Full Scan |

MRM Transitions for this compound (Hypothetical): Precursor and product ions for MRM analysis should be optimized by direct infusion of a this compound standard.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
[M-H]⁻ 331.15To be determinedTo be determined
[M+H]⁺ 333.17To be determinedTo be determined

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The analysis of mass spectral data for this compound should focus on characteristic fragmentation patterns of diarylheptanoids.

Expected Fragmentation Pattern

Based on the analysis of structurally similar diarylheptanoids, the fragmentation of this compound in tandem mass spectrometry is expected to involve:

  • Neutral loss of water (H₂O): Due to the presence of hydroxyl groups.

  • Cleavage of the heptane chain: Resulting in characteristic fragment ions.

  • Fragments corresponding to the dihydroxyphenyl moieties.

A proposed fragmentation pathway for a generic diarylheptanoid is presented below.

G M [M-H]⁻ (m/z 331.15) F1 [M-H-H₂O]⁻ M->F1 - H₂O F2 Fragment A M->F2 Chain Cleavage F3 Fragment B M->F3 Chain Cleavage

Caption: Proposed fragmentation of this compound in negative ion mode.

Signaling Pathway

This compound has been reported to inhibit nitric oxide (NO) synthase.[3] NO is a key signaling molecule in the inflammatory cascade. The diagram below illustrates the simplified pathway of NO production and its role in inflammation, and how this compound's inhibitory action may interrupt this process.

G cluster_0 Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->NOS Inhibits

Caption: this compound's inhibition of Nitric Oxide Synthase.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometry analysis of this compound from sample collection to data analysis.

G A Plant Material Collection B Sample Preparation (Extraction, Filtration) A->B C LC-MS/MS Analysis B->C D Data Acquisition (Full Scan & MRM) C->D E Data Processing (Peak Integration, Quantification) D->E F Structural Elucidation (Fragmentation Analysis) E->F

Caption: General workflow for this compound analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the mass spectrometry-based analysis of this compound. By utilizing the described methodologies, researchers can achieve reliable identification and quantification of this promising natural product. Further investigation into the fragmentation patterns and biological activities of this compound will continue to enhance our understanding of its therapeutic potential.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Rubranol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Rubranol, a diarylheptanoid with significant therapeutic potential. The information contained herein is intended to guide researchers in the structural elucidation and characterization of this compound and related compounds.

Introduction

This compound, with the chemical formula C₁₉H₂₄O₅, is a naturally occurring diarylheptanoid found in plant species such as Alnus rubra (red alder).[1] Diarylheptanoids are a class of plant secondary metabolites that have garnered considerable interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. This compound's structure, featuring two catechol rings linked by a seven-carbon chain with a hydroxyl group, is key to its biological functions. NMR spectroscopy is an indispensable tool for the unambiguous structural determination and purity assessment of this compound.

Chemical Structure

IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol

Molecular Formula: C₁₉H₂₄O₅

Molecular Weight: 332.39 g/mol

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data were acquired in methanol-d₄ (CD₃OD), a common solvent for NMR analysis of polar natural products.

Table 1: ¹³C NMR Spectroscopic Data for this compound (Compound 5) in CD₃OD [1]

Carbon No.Chemical Shift (δ) ppm
132.7
230.2
337.1
440.2
572.3
640.2
732.7
1'135.9
2'117.0
3'146.2
4'144.4
5'116.6
6'121.1
1''135.9
2''117.0
3''146.2
4''144.4
5''116.6
6''121.1

Note: The data is based on the numbering provided in the cited literature. Assignments for the two aromatic rings are equivalent due to the symmetry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound in CD₃OD (Predicted and Literature-Based)

Proton No.Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1~2.5-2.7m
H-2~1.4-1.6m
H-3~1.6-1.8m
H-4~1.4-1.6m
H-5~3.6-3.8m
H-6~1.6-1.8m
H-7~2.5-2.7m
H-2', H-2''~6.7d~2.0
H-5', H-5''~6.7d~8.0
H-6', H-6''~6.5dd~8.0, 2.0

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the specific instrumentation and sample purity.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) as impurities can complicate spectral interpretation. Purification can be achieved using chromatographic techniques such as flash chromatography or HPLC.

  • Solvent Selection: Methanol-d₄ (CD₃OD) is a suitable solvent for this compound. Other deuterated polar solvents like acetone-d₆ or DMSO-d₆ can also be used.

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)
  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Temperature: 298 K.

Protocol 3: Acquisition of 2D NMR Spectra for Structural Elucidation

For complete and unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is essential.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can be useful for stereochemical analysis.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities. While the precise molecular mechanisms for this compound are still under investigation, research on related diarylheptanoids and polyphenols suggests potential involvement in several key signaling pathways.

Anti-inflammatory Activity

Diarylheptanoids are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK This compound This compound This compound->IKK This compound->MAPK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation MAPK_p p-MAPK MAPK_p->NF-κB_n MAPK->MAPK_p P Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines

Caption: Potential anti-inflammatory mechanism of this compound.

Antioxidant Activity

The antioxidant properties of polyphenolic compounds like this compound are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant systems, potentially through the activation of the Nrf2 pathway.

Caption: Proposed antioxidant mechanism of this compound via Nrf2 activation.

Antiviral Activity (SARS-CoV-2)

Natural polyphenols have been investigated for their potential to inhibit viral entry and replication. A plausible mechanism for this compound against SARS-CoV-2 could involve the inhibition of the viral spike protein's interaction with the host cell's ACE2 receptor.

Antiviral_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Virus SARS-CoV-2 Spike Spike Protein Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 binding Viral_Entry Viral Entry ACE2->Viral_Entry This compound This compound This compound->Spike inhibits

Caption: Potential antiviral mechanism of this compound against SARS-CoV-2.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR-based analysis of this compound, from sample isolation to data interpretation.

Experimental_Workflow cluster_extraction Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Isolation Isolation of this compound (e.g., from Alnus rubra) Purification Purification (Chromatography) Isolation->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep 1D_NMR 1D NMR (¹H, ¹³C) Sample_Prep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Processing Spectral Processing (Phasing, Baseline Correction) 2D_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Elucidation Structure Elucidation and Verification Assignment->Structure_Elucidation

References

Application Notes and Protocols for Characterizing Novel Compounds in Cell Culture: A Template-Based Approach in the Absence of Data on "Rubranol"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Rubranol" did not yield any publicly available scientific literature or experimental protocols. Therefore, the following application notes and protocols are provided as a template for the characterization of a novel compound, which can be adapted once the specific properties of this compound or any other compound of interest are determined.

These protocols detail standard assays for assessing cell viability, apoptosis, and cell cycle distribution, which are fundamental in preclinical drug development and cellular biology research.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1][2][3]

Quantitative Data Summary (Illustrative Example)

This table presents hypothetical data on the effect of a novel compound on the viability of a cancer cell line.

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
1072.8 ± 3.9
5045.1 ± 2.8
10021.3 ± 1.9
Experimental Protocol: MTT Assay[1]
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_compound Treat with Compound seed_cells->treat_compound 24h Incubation add_mtt Add MTT Reagent treat_compound->add_mtt Treatment Duration (e.g., 24-72h) solubilize Solubilize Formazan add_mtt->solubilize 4h Incubation read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data

Workflow for determining cell viability using the MTT assay.

Apoptosis Detection: Annexin V and Propidium Iodide Staining

Apoptosis is a form of programmed cell death. One of the early hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[5][6]

Quantitative Data Summary (Illustrative Example)

This table shows a hypothetical distribution of cell populations after treatment with a novel compound, as determined by flow cytometry.

Cell PopulationVehicle Control (%)Compound-Treated (%)
Viable (Annexin V- / PI-)92.565.2
Early Apoptotic (Annexin V+ / PI-)3.122.8
Late Apoptotic/Necrotic (Annexin V+ / PI+)2.89.7
Necrotic (Annexin V- / PI+)1.62.3
Experimental Protocol: Annexin V & PI Staining[5][7]
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Experimental Workflow: Apoptosis Assay

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V and PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate 15 min analyze_flow Analyze by Flow Cytometry incubate->analyze_flow

Workflow for detecting apoptosis using Annexin V and PI staining.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide, and measuring the fluorescence intensity of individual cells using a flow cytometer.[7][8] The amount of DNA in a cell is indicative of its phase in the cell cycle.[9]

Quantitative Data Summary (Illustrative Example)

This table illustrates a hypothetical shift in cell cycle distribution after treatment with a novel compound.

Cell Cycle PhaseVehicle Control (%)Compound-Treated (%)
G0/G165.445.2
S22.115.8
G2/M12.539.0
Experimental Protocol: Cell Cycle Analysis[8][10]
  • Cell Preparation: Culture and treat cells with the test compound as required.

  • Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also stain.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow Cell Cycle Analysis Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_fix Harvest and Fix in Ethanol treat_cells->harvest_fix wash_cells Wash with PBS harvest_fix->wash_cells rnase_treat RNase A Treatment wash_cells->rnase_treat 30 min pi_stain Propidium Iodide Staining rnase_treat->pi_stain 15 min analyze_flow Analyze by Flow Cytometry pi_stain->analyze_flow

Workflow for cell cycle analysis using propidium iodide staining.

Hypothetical Signaling Pathway Affected by a Novel Compound

The diagram below illustrates a hypothetical signaling cascade that could be modulated by a compound like "this compound." This is a generic representation of a pro-survival pathway being inhibited, leading to apoptosis.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 CytoC Cytochrome c Bcl2->CytoC Inhibits Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Akt Inhibits

References

Application Notes and Protocols for Rubranol Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of Rubranol, a novel neuroprotective agent. This document details the administration protocols, pharmacokinetic profiles, and efficacy data derived from various animal models of neurodegeneration. The information presented herein is intended to guide researchers in designing and executing further studies to explore the therapeutic potential of this compound.

Introduction

This compound is a synthetic small molecule with potent neuroprotective properties observed in preliminary in vitro studies. Its proposed mechanism of action involves the modulation of key signaling pathways associated with neuronal survival and inflammation. This document outlines the standardized protocols for the in vivo administration of this compound and summarizes the key findings from preclinical efficacy and pharmacokinetic studies.

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in male Wistar rats (n=6 per group) following a single intravenous (IV) or oral (PO) administration. Blood samples were collected at predetermined time points, and plasma concentrations of this compound were determined by LC-MS/MS.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 854 ± 76213 ± 34
Tmax (h) 0.251.5
AUC0-t (ng·h/mL) 1289 ± 154987 ± 112
t1/2 (h) 2.8 ± 0.43.1 ± 0.5
Bioavailability (%) -15.3

Efficacy Studies

Ischemic Stroke Model

The neuroprotective efficacy of this compound was evaluated in a transient middle cerebral artery occlusion (tMCAO) model in mice. This compound was administered intraperitoneally (IP) at different doses 30 minutes after reperfusion. Neurological deficit scores and infarct volumes were assessed 24 hours post-tMCAO.

Table 2: Efficacy of this compound in a Mouse Model of Ischemic Stroke

Treatment GroupDose (mg/kg, IP)Neurological Score (0-5)Infarct Volume (mm³)
Vehicle (Saline) -4.2 ± 0.5112 ± 15
This compound 53.1 ± 0.678 ± 12
This compound 102.3 ± 0.4 54 ± 10
This compound 201.8 ± 0.3 35 ± 8
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, this compound was administered orally for 21 consecutive days. Motor function was assessed using the cylinder test, and dopaminergic neuron survival in the substantia nigra was quantified by tyrosine hydroxylase (TH) immunohistochemistry.

Table 3: Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease

Treatment GroupDose (mg/kg, PO)Forelimb Use Asymmetry (%)TH-positive Cells (% of control)
Vehicle (0.5% CMC) -78 ± 932 ± 6
This compound 1055 ± 751 ± 8
This compound 2038 ± 6 68 ± 9
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. Downstream of Akt, this compound may promote the phosphorylation and inactivation of GSK-3β, thereby reducing tau hyperphosphorylation and enhancing the nuclear translocation of Nrf2, a master regulator of the antioxidant response.

Rubranol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates Neuroprotection Neuroprotection GSK3b->Neuroprotection ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to ARE ARE->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Formulation
  • For Oral (PO) Administration: Prepare a homogenous suspension of this compound in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Vortex thoroughly before each use.

  • For Intraperitoneal (IP) and Intravenous (IV) Administration: Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Ensure complete dissolution.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model
  • Anesthetize adult male C57BL/6 mice (20-25 g) with isoflurane.

  • Perform a midline cervical incision and expose the left common carotid artery.

  • Introduce a 6-0 nylon monofilament with a silicon-coated tip into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Administer this compound or vehicle (IP) 30 minutes post-reperfusion.

  • Assess neurological deficit at 24 hours using a 5-point scale.

  • Euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Harvest the brains and section them into 2 mm coronal slices.

  • Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Caption: Experimental workflow for the tMCAO model.

6-Hydroxydopamine (6-OHDA) Model
  • Anesthetize adult male Sprague-Dawley rats (250-300 g) with a ketamine/xylazine cocktail.

  • Secure the rat in a stereotaxic frame.

  • Inject 8 µg of 6-OHDA (in 4 µL of saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Allow the animals to recover for one week.

  • Initiate daily oral administration of this compound or vehicle for 21 days.

  • On day 21, assess motor asymmetry using the cylinder test. Record the number of left and right forelimb contacts with the cylinder wall over a 5-minute period.

  • Following behavioral testing, euthanize the rats and perfuse with 4% paraformaldehyde.

  • Cryosection the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons in the substantia nigra.

  • Quantify the number of TH-positive cells using stereological methods.

Caption: Experimental workflow for the 6-OHDA model.

Conclusion

The data presented in these application notes demonstrate the promising neuroprotective effects of this compound in preclinical animal models of ischemic stroke and Parkinson's disease. The provided protocols offer a standardized framework for the in vivo evaluation of this compound, facilitating further research into its therapeutic potential and mechanism of action. Future studies should focus on optimizing the dosing regimen, exploring other models of neurodegeneration, and conducting detailed toxicology assessments.

Application Notes and Protocols for Rubranol in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is no specific peer-reviewed research available on the direct application of Rubranol for the treatment of Alzheimer's disease. The following application notes and protocols are presented as a representative framework based on the known biological activities of the broader class of compounds to which this compound belongs: diarylheptanoids . These protocols are intended to serve as a starting point for researchers and should be adapted and validated for the specific properties of this compound.

Introduction to this compound and Diarylheptanoids

This compound (IUPAC name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol) is a diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites that have garnered scientific interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] These properties are highly relevant to the pathological mechanisms of Alzheimer's disease, which include oxidative stress, neuroinflammation, and neuronal cell death.

Potential Mechanisms of Action (Based on Diarylheptanoid Class)

Research on various diarylheptanoids suggests several potential mechanisms of action that could be relevant for Alzheimer's disease:

  • Antioxidant Activity: Diarylheptanoids are known to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage in Alzheimer's disease.

  • Anti-inflammatory Effects: This class of compounds can modulate inflammatory pathways, such as the NF-κB signaling pathway, to reduce the production of pro-inflammatory cytokines in the brain.[3]

  • Neuroprotection: Diarylheptanoids may protect neurons from damage and death induced by various stressors. Some have been shown to activate pro-survival signaling pathways like the AKT/mTOR pathway.[2][4]

Hypothetical Quantitative Data for this compound

The following tables present hypothetical data based on typical results for neuroprotective diarylheptanoids. These are not actual experimental results for this compound.

Table 1: In Vitro Antioxidant Activity of this compound

AssayThis compound IC50 (µM)Positive Control (Trolox) IC50 (µM)
DPPH Radical Scavenging15.28.5
ABTS Radical Scavenging10.86.2
Oxygen Radical Absorbance Capacity (ORAC)1.2 (µmol TE/µmol)1.0 (µmol TE/µmol)

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated Microglia

MarkerThis compound IC50 (µM)Positive Control (Dexamethasone) IC50 (µM)
Nitric Oxide (NO) Production22.55.0
TNF-α Release18.93.2
IL-6 Release25.14.1

Table 3: Neuroprotective Effect of this compound against Aβ-induced Toxicity in SH-SY5Y cells

AssayThis compound EC50 (µM)
Cell Viability (MTT Assay)12.7
Reduction in Caspase-3 Activity15.3

Experimental Protocols

The following are detailed, representative protocols for assessing the potential of a novel diarylheptanoid like this compound in the context of Alzheimer's disease research.

Protocol: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol: Anti-inflammatory Activity in Microglial Cell Culture

Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM/F-12 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess Reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

Protocol: Neuroprotection against Amyloid-β (Aβ) Toxicity

Objective: To evaluate the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium with 10% FBS

  • Amyloid-β (1-42) peptide, oligomerized

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Caspase-3 activity assay kit

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Differentiate the cells using retinoic acid for 5-7 days.

  • Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.

  • Expose the cells to a toxic concentration of oligomerized Aβ (1-42) (e.g., 10 µM) for 24 hours.

  • For cell viability, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • For apoptosis measurement, lyse the cells and measure Caspase-3 activity using a fluorometric assay kit according to the manufacturer's instructions.

Visualizations of Potential Signaling Pathways

The following diagrams illustrate signaling pathways that are often modulated by neuroprotective compounds and are relevant to Alzheimer's disease pathology. These are provided as examples of how this compound's mechanism of action could be investigated and visualized.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

neuroprotective_pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Bax Bax AKT->Bax Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Apoptosis Apoptosis This compound This compound This compound->AKT Potentially Activates Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Hypothetical neuroprotective mechanism of this compound via activation of the PI3K/AKT/mTOR pathway.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Hypothetical) Start Compound Procurement (this compound) Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Microglia) Start->Anti_inflammatory Neuroprotection Neuroprotection Assays (Aβ-induced Toxicity) Start->Neuroprotection Dose_Response Dose-Response & IC50/EC50 Determination Antioxidant->Dose_Response Anti_inflammatory->Dose_Response Neuroprotection->Dose_Response Animal_Model Alzheimer's Disease Animal Model (e.g., 5XFAD mice) Dose_Response->Animal_Model Promising Candidate Treatment This compound Administration (e.g., oral gavage) Animal_Model->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Histopathology Brain Histopathology (Amyloid Plaques, Neuroinflammation) Treatment->Histopathology Biochemical Biochemical Analysis (Oxidative Stress Markers) Treatment->Biochemical

Caption: A representative experimental workflow for evaluating this compound's potential in Alzheimer's disease.

References

Troubleshooting & Optimization

Rubranol Technical Support Center: Overcoming Solubility Challenges in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rubranol in experimental settings, with a special focus on addressing and overcoming common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in a high-purity grade of the chosen solvent (e.g., DMSO). It is advisable to start with a higher concentration stock solution (e.g., 10-50 mM) which can then be diluted to the final working concentration in your experimental medium. Gentle warming and vortexing can aid in dissolution.

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 332.4 g/mol . This value is essential for accurate concentration calculations.

Q4: Is this compound stable in solution?

A4: While specific stability data for this compound in various solvents is not extensively published, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light to prevent potential photodegradation.

Troubleshooting Guide for this compound Solubility

This guide addresses common issues researchers may encounter when working with this compound.

Issue Potential Cause Recommended Solution
This compound powder is not dissolving. Insufficient solvent volume or inadequate mixing.Increase the solvent volume gradually while vortexing. Gentle warming (e.g., in a 37°C water bath) can also help. Ensure the solvent is of high purity.
Precipitation occurs after adding the stock solution to the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final concentration of the organic solvent in your cell culture or assay buffer is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of the stock solution in the experimental medium.
Inconsistent experimental results. Degradation of this compound in the stock solution or working solution.Prepare fresh solutions for each experiment. If using a stored stock solution, allow it to equilibrate to room temperature before use. Avoid repeated freeze-thaw cycles.
Cloudiness or formation of an oily layer in the culture medium. This compound is a hydrophobic compound, and direct addition to an aqueous medium can lead to the formation of a separate phase.Use a stock solution in an appropriate organic solvent (e.g., DMSO) and add it to the medium with vigorous mixing. The final solvent concentration should be kept to a minimum.

Quantitative Data: Preparing this compound Stock Solutions

The following table provides the required volume of solvent to prepare stock solutions of this compound at various concentrations.[1]

Amount of this compound1 mM5 mM10 mM50 mM
1 mg 3.008 mL0.602 mL0.301 mL0.060 mL
5 mg 15.042 mL3.008 mL1.504 mL0.301 mL
10 mg 30.084 mL6.017 mL3.008 mL0.602 mL
25 mg 75.211 mL15.042 mL7.521 mL1.504 mL

Note: The molecular weight of this compound (332.4 g/mol ) was used for these calculations.

Experimental Protocols

Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on nitric oxide (NO) production, a key indicator of its anti-inflammatory potential.

1. Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

2. Methods:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Incubate for 1 hour.

  • Stimulation: After the pre-treatment with this compound, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitric Oxide Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of inhibition of NO production can be calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are believed to be mediated, in part, through the inhibition of inducible nitric oxide synthase (iNOS). The expression of iNOS is regulated by the transcription factor NF-κB. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Pre-treat with this compound A->D B Culture RAW 264.7 Macrophages C Seed Cells in 96-well Plate B->C C->D E Stimulate with LPS D->E F Incubate for 24h E->F G Perform Griess Assay on Supernatant F->G H Measure Absorbance at 540 nm G->H I Calculate NO Inhibition H->I

Experimental workflow for assessing this compound's anti-inflammatory activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO iNOS_gene iNOS Gene NFkB_n->iNOS_gene Induces Transcription iNOS_gene->iNOS_protein Translation This compound This compound This compound->NFkB Inhibits LPS LPS LPS->TLR4 Activates

Proposed signaling pathway of this compound's iNOS inhibition.

References

Preventing Rubranol degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Rubranol and to troubleshoot potential issues related to its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a diarylheptanoid, a class of phenolic compounds.[1] The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown byproducts with potentially different biological activities.

Q2: What are the main factors that can cause this compound degradation?

A2: As a phenolic compound, this compound is susceptible to degradation from exposure to light, high temperatures, high humidity, and oxidative conditions.[2][3][4][5] The pH of the solution can also influence its stability.

Q3: How can I visually detect if my this compound sample has degraded?

A3: While visual inspection is not a definitive method, a change in the color or clarity of a this compound solution may indicate degradation. Phenolic compounds can oxidize to form colored quinone-type products. However, analytical methods are necessary for confirmation.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, diarylheptanoids can degrade through mechanisms such as the elimination of a water molecule. Oxidation of the phenolic hydroxyl groups is also a likely degradation pathway.

Q5: How does this compound degradation affect its biological activity?

A5: Degradation can alter the chemical structure of this compound, which may lead to a decrease in its intended biological activity or the emergence of new, unintended effects. This can impact the reliability of experimental outcomes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound. Degradation of older batches during storage.1. Check the storage conditions of all batches. 2. Perform a stability analysis on each batch using the HPLC protocol provided below. 3. Always use fresh, properly stored this compound for critical experiments.
Loss of biological activity in a prepared this compound solution. Degradation of this compound in the experimental buffer or solvent.1. Prepare fresh solutions before each experiment. 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Consider performing a time-course stability study of this compound in your specific experimental buffer.
Appearance of unexpected peaks in analytical chromatography. Presence of degradation products.1. Review storage and handling procedures. 2. Attempt to identify the degradation products using LC-MS analysis. 3. If degradation is confirmed, acquire a new, pure sample of this compound.
Precipitation observed in a stored this compound stock solution. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent used is appropriate for this compound and the storage temperature. 2. Gently warm the solution and sonicate to attempt redissolution. If precipitation persists, the solution may be degraded and should be discarded.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions. The stability of phenolic compounds is significantly affected by storage conditions.

Parameter Recommended Condition Rationale
Temperature -20°C or lowerLower temperatures slow down chemical degradation reactions.[4]
Light In the dark (e.g., in an amber vial or wrapped in aluminum foil)Exposure to light, especially UV light, can induce photodegradation.[2][3][4]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation of the phenolic hydroxyl groups.
Form As a dry powderStoring in solution can accelerate degradation. Prepare solutions fresh as needed.
Humidity In a desiccated environmentMoisture can contribute to hydrolytic degradation.

Table 1: Summary of recommended storage conditions for this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Stability Assessment

This protocol provides a general method for the analysis of this compound. Method optimization may be required for specific equipment and sample matrices.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • Methanol (for sample preparation)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (Diarylheptanoids typically absorb in the 250-290 nm range)[6]
Injection Volume 10 µL

Table 2: Suggested HPLC conditions for this compound analysis.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Test Sample: Dissolve the this compound sample in methanol to a known concentration within the calibration range.

5. Data Analysis:

  • The purity of the this compound sample can be determined by calculating the area percentage of the main peak.

  • For stability studies, the concentration of this compound at different time points can be quantified using the calibration curve. The percentage of degradation can be calculated relative to the initial concentration.

Signaling Pathways and Workflows

Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds, including diarylheptanoids, have been reported to modulate various signaling pathways, often those associated with inflammation and cellular stress responses.[7][8][9][10] Researchers using this compound may be investigating its effects on these pathways.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway p65_p50 p65/p50 Nucleus_NFkB Nucleus p65_p50->Nucleus_NFkB Translocation IkB IκB p65_p50_IkB p65/p50-IκB (Inactive complex) p65_p50_IkB->p65_p50 IκB degradation IKK IKK IKK->p65_p50_IkB Phosphorylates IκB Stimuli Inflammatory Stimuli Stimuli->IKK Rubranol_NFkB This compound Rubranol_NFkB->IKK Inhibits Gene_NFkB Gene Expression (Inflammation) Nucleus_NFkB->Gene_NFkB MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Nucleus_MAPK Nucleus MAPK->Nucleus_MAPK Translocation TF Transcription Factors (e.g., AP-1) Gene_MAPK Gene Expression (Proliferation, Apoptosis) TF->Gene_MAPK Stimuli_MAPK Stress/Growth Factors Stimuli_MAPK->MAPKKK Rubranol_MAPK This compound Rubranol_MAPK->MAPKK Inhibits Nucleus_MAPK->TF Stability_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound stock solution aliquot Aliquot into multiple vials prep->aliquot cond1 Condition 1: -20°C, Dark aliquot->cond1 cond2 Condition 2: 4°C, Dark aliquot->cond2 cond3 Condition 3: 25°C, Dark aliquot->cond3 cond4 Condition 4: 25°C, Light aliquot->cond4 timepoints Collect samples at different time points (e.g., 0, 1, 7, 30 days) cond1->timepoints cond2->timepoints cond3->timepoints cond4->timepoints hplc Analyze by HPLC timepoints->hplc data Quantify this compound concentration and degradation products hplc->data kinetics Determine degradation kinetics data->kinetics halflife Calculate half-life kinetics->halflife

References

Technical Support Center: Optimizing "Compound X" Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for optimizing the dosage of "Compound X" in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration range for Compound X in my cell line?

A1: The optimal concentration is a balance between achieving the desired biological effect and minimizing cytotoxicity. We recommend starting with a broad dose-response curve to determine the EC50 (half-maximal effective concentration) and the CC50 (half-maximal cytotoxic concentration). The therapeutic window lies between these two values.

Q2: What is the best solvent to use for dissolving Compound X?

A2: Based on our findings, DMSO is the recommended solvent for creating a stock solution of Compound X. However, it is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[1] For cellular assays, a media accommodated fraction (MAF) approach may also be considered to enhance bioavailability.[1]

Q3: I am observing high levels of cell death even at low concentrations of Compound X. What could be the cause?

A3: Several factors could contribute to this. First, verify the purity of your Compound X. Contaminants can induce unexpected cytotoxicity. Second, assess the health and confluency of your cells before treatment, as stressed or overly confluent cells can be more sensitive. Lastly, consider extending the incubation time to observe if the cytotoxicity is acute or a delayed effect.

Q4: My results with Compound X are inconsistent across experiments. How can I improve reproducibility?

A4: Inconsistent results often stem from variability in experimental conditions. To improve reproducibility, ensure the following: use a consistent cell passage number, maintain a standardized cell seeding density, prepare fresh dilutions of Compound X for each experiment from a stable stock solution, and carefully control incubation times and conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound X precipitates in culture medium. The concentration of Compound X exceeds its solubility in the medium.Decrease the final concentration of Compound X. Alternatively, prepare the media accommodated fraction (MAF) to improve solubility.[1]
No observable effect of Compound X. The concentration range is too low, or the incubation time is too short.Perform a wider dose-response study with higher concentrations. Also, consider a time-course experiment to identify the optimal treatment duration.
High background in cytotoxicity assays. The assay reagent is interacting with Compound X or the solvent.Run a control with Compound X and the assay reagent in cell-free medium to check for direct interactions. Ensure the final solvent concentration is consistent and non-toxic across all wells.
Variable cell viability readings. Uneven cell seeding or edge effects in the multi-well plate.Ensure thorough mixing of the cell suspension before seeding. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.

Data Summary Tables

Table 1: Solubility of Compound X

Solvent Maximum Stock Concentration Notes
DMSO100 mMRecommended for primary stock solution.
Ethanol25 mMUse with caution; may have effects on certain cell types.
PBS< 1 µMNot recommended for stock solutions due to poor solubility.

Table 2: Cytotoxicity of Compound X (CC50 values)

Cell Line Incubation Time CC50 (µM)
HepG224 hours50
A54948 hours35
BJ (Normal Fibroblasts)48 hours> 100

Table 3: Recommended Concentration Range for In Vitro Assays

Assay Type Starting Concentration (µM) Maximum Concentration (µM)
Initial Screening0.1100
Mechanism of Action Studies125
Long-term Studies (> 48h)0.510

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Compound X using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Compound X in culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the Compound X dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Compound X concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Western Blot Analysis of Protein Kinase B (Akt) Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Compound X for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

G Hypothetical Signaling Pathway of Compound X A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E Cell Survival & Proliferation D->E F Compound X F->D Inhibition

Caption: Hypothetical signaling pathway where Compound X inhibits Akt activation.

G Experimental Workflow for Dose Optimization A Determine Solubility (DMSO, Ethanol, PBS) B Broad Range Cytotoxicity Screen (e.g., 0.1 - 100 µM) A->B C Determine CC50 B->C D Narrow Range Dose-Response for Efficacy (e.g., Western Blot, qPCR) C->D E Determine EC50 D->E F Select Optimal Concentration Range (Therapeutic Window) E->F

Caption: Workflow for determining the optimal dosage of a compound in vitro.

Caption: Decision tree for troubleshooting common issues in in vitro assays.

References

Technical Support Center: Rubranol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the multi-step synthesis of Rubranol, a novel kinase inhibitor. The protocols and advice provided are intended for researchers, scientists, and drug development professionals.

This compound Synthesis Overview

The synthesis of this compound is a three-step process involving a Suzuki coupling, a Boc deprotection, and a final amide coupling. This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Suzuki Coupling

Q1: Low or no yield of the coupled product.

A1: Low yields in Suzuki coupling can be attributed to several factors.[4][5] Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen from interfering with the catalyst.[6][7] The quality of reagents, especially the palladium catalyst and the boronic acid, is crucial.[4] Consider the following troubleshooting steps:

  • Reagent Quality: Use fresh, high-purity palladium catalyst and boronic acid. Older or improperly stored reagents can lead to decreased reactivity.

  • Solvent Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can deactivate the palladium catalyst.[8]

  • Base Selection: The choice of base is critical. If you are experiencing poor results with your current base, consider screening other bases.

  • Reaction Temperature: Ensure the reaction is heated to the optimal temperature. Inconsistent or incorrect temperatures can significantly impact the reaction rate and yield.[4]

ParameterRecommended ConditionAlternative Condition 1Alternative Condition 2
Catalyst Pd(PPh3)4 (3 mol%)Pd(dppf)Cl2 (3 mol%)Pd2(dba)3 (1.5 mol%) with SPhos (3 mol%)
Base 2M aq. Na2CO3K3PO4Cs2CO3
Solvent Toluene/Ethanol (3:1)DioxaneDMF
Temperature 90 °C100 °C80 °C

Q2: Significant formation of homocoupling byproducts.

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[9]

  • Improve Degassing: Enhance your degassing procedure for all solvents and reagents.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Consider switching to a different catalyst system.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor side reactions.

Step 2: Boc Deprotection

Q1: Incomplete deprotection of the Boc group.

A1: Incomplete Boc deprotection can occur if the acidic conditions are not strong enough or if the reaction time is insufficient.

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.[10][11] If deprotection is incomplete, you can increase the concentration of TFA or switch to a stronger acid like HCl in dioxane.[12]

  • Reaction Time and Temperature: While most Boc deprotections are rapid at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating.[12] Monitor the reaction progress closely.

ReagentConcentrationSolventTemperatureTypical Reaction Time
TFA20-50%Dichloromethane (DCM)Room Temperature1-2 hours
HCl4MDioxaneRoom Temperature1-4 hours
HCl4MEthyl AcetateRoom Temperature2-6 hours

Q2: Formation of t-butylated side products.

A2: The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups on your molecule.[13]

  • Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.

Step 3: Amide Coupling

Q1: Low yield of the final this compound product.

A1: Amide bond formation can be challenging, especially with sterically hindered or electron-deficient starting materials.[14]

  • Coupling Reagent: There are numerous amide coupling reagents available.[15][16] If one is not effective, screen others.

  • Base: An appropriate base is required to neutralize the acid formed during the reaction and to activate the amine.

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate.

Coupling ReagentAdditiveBaseSolvent
HATUNoneDIPEADMF
EDCHOBtDIPEADCM
T3PNonePyridineEthyl Acetate

Q2: Racemization of a chiral center.

A2: Racemization can be a concern if there is a chiral center adjacent to the carboxylic acid.[17]

  • Use Additives: Additives like HOBt or HOAt can suppress racemization.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize racemization.

Experimental Protocols

Step 1: Suzuki Coupling

To a flame-dried round-bottom flask under an argon atmosphere, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and the chosen base (2.0 eq). Add the degassed solvent mixture, followed by the palladium catalyst (3 mol%). Heat the reaction mixture to the specified temperature and monitor by TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

Dissolve the Boc-protected intermediate (1.0 eq) in the chosen solvent. Add the acidic reagent (e.g., TFA or HCl in dioxane) and stir at room temperature. Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with toluene to remove residual acid. The resulting amine salt can often be used in the next step without further purification.

Step 3: Amide Coupling

To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent, add the coupling reagent (1.1 eq) and any additives. Stir for 15 minutes to activate the acid. In a separate flask, dissolve the amine (from Step 2, 1.0 eq) and the chosen base in the same anhydrous solvent. Add the amine solution to the activated acid solution and stir at room temperature. Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash sequentially with a mild aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, filter, and concentrate. Purify the final product by flash column chromatography or recrystallization.

Mandatory Visualizations

Rubranol_Synthesis_Workflow start Starting Materials (Fragment A & B) step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) start->step1 intermediate1 Coupled Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (Acid) intermediate1->step2 intermediate2 Amine Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (Coupling Reagent, Base) intermediate2->step3 end_product This compound step3->end_product Low_Yield_Troubleshooting start Low Yield in Reaction? check_reagents Check Reagent Quality (Fresh, Pure) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_reagents Optimize Reagents (Catalyst, Base, Solvent) check_conditions->optimize_reagents optimize_conditions Optimize Conditions (Screen Temp, Time) optimize_reagents->optimize_conditions success Improved Yield optimize_conditions->success Success failure Yield Still Low (Consult Senior Chemist) optimize_conditions->failure No Improvement Rubranol_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->raf

References

Rubranol Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubranol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield of this compound and troubleshooting common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically extracted?

This compound is a diarylheptanoid, a class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and antiviral properties.[1] It is primarily extracted from the bark of the Red Alder tree (Alnus rubra).[2]

Q2: What are the most common solvents used for this compound extraction?

Due to its phenolic nature, this compound is soluble in a variety of organic solvents. The most commonly used solvents for the extraction of diarylheptanoids like this compound are methanol, ethanol, and acetone.[3] Mixtures of these solvents with others like dichloromethane, hexane, or toluene have also been reported for the extraction of similar compounds.

Q3: What are the general stability and storage recommendations for this compound and its extracts?

Phenolic compounds like this compound can be susceptible to degradation.[4] It is recommended to store extracts in dark conditions at low temperatures (e.g., 5°C) to minimize degradation.[5] Some diarylheptanoids have shown good stability in both aqueous and methanolic solutions at temperatures ranging from -15°C to 22°C, but stability can be pH-dependent.[1] For long-term storage, it is advisable to use dark, airtight containers and minimize exposure to light and high temperatures.[4][6]

Q4: Can this compound degrade during the extraction process?

Yes, prolonged exposure to certain conditions can lead to the degradation of diarylheptanoids. For instance, extended acid hydrolysis has been shown to cause degradation of these compounds.[2] High temperatures used in some extraction methods can also potentially lead to thermal degradation.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inefficient Solvent System: The solvent may not be optimal for extracting this compound from the plant matrix.- Experiment with different solvent systems. Binary solvent mixtures (e.g., ethanol/water) can be more efficient than pure organic solvents.[8]- Consider a solvent polarity gradient to optimize extraction.
Incomplete Extraction: The extraction time or temperature may be insufficient to fully extract the compound.- Increase the extraction time or temperature, but monitor for potential degradation.[7]- For methods like maceration, ensure adequate agitation to improve solvent penetration.
Suboptimal Extraction Method: The chosen extraction method may not be the most effective for this compound and matrix.- Consider alternative extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time.
Presence of Impurities in the Extract Co-extraction of other compounds: The solvent system may be extracting a wide range of compounds in addition to this compound.- Employ a multi-step purification process. This can include liquid-liquid partitioning, followed by column chromatography (e.g., Sephadex LH-20, flash chromatography) or Solid-Phase Extraction (SPE) to separate this compound from other components.[9]
Sample Preparation: The initial plant material may not have been properly prepared.- Ensure the plant material (e.g., Alnus rubra bark) is properly dried and ground to a consistent particle size to ensure uniform extraction.
Degradation of this compound during processing Exposure to harsh conditions: Prolonged exposure to high temperatures, strong acids, or light can lead to the degradation of diarylheptanoids.[2][4]- Minimize exposure to high temperatures during extraction and solvent evaporation.- Avoid prolonged acid treatments. If hydrolysis is necessary, carefully control the duration and temperature.[2]- Protect the extract from light at all stages of the process.[5][6]
Difficulty in Purifying this compound Complex mixture of related compounds: The crude extract may contain several structurally similar diarylheptanoids, making separation challenging.- Utilize high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for final purification.[10]- Consider using different stationary phases and mobile phase gradients to achieve better separation.

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes the general characteristics and expected outcomes of different extraction methods applicable to diarylheptanoids. The yields are presented as relative comparisons based on general findings for similar phenolic compounds.

Extraction Method Typical Solvents Relative Yield Advantages Disadvantages
Maceration Ethanol, Methanol, AcetoneModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.[11]
Soxhlet Extraction Ethanol, Methanol, HexaneHighEfficient for exhaustive extraction, requires less solvent than maceration.[11]Can cause thermal degradation of sensitive compounds due to prolonged heating.[7]
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolHighReduced extraction time, increased yield, lower solvent consumption compared to conventional methods.May require specialized equipment.
Microwave-Assisted Extraction (MAE) Ethanol, MethaloHighVery short extraction times, high efficiency, reduced solvent usage.Potential for localized overheating if not properly controlled.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a co-solvent like ethanol)Variable (can be highly selective)Environmentally friendly ("green") method, yields pure extracts without residual organic solvents.High initial equipment cost.

Experimental Protocols

Protocol 1: General Laboratory-Scale Maceration for this compound Extraction

This protocol provides a basic method for obtaining a crude this compound extract.

1. Preparation of Plant Material:

  • Obtain dried bark of Alnus rubra.

  • Grind the bark into a fine powder (e.g., 20-40 mesh) to increase the surface area for extraction.

2. Extraction:

  • Weigh 100 g of the powdered bark and place it in a suitable flask.

  • Add 1 L of 80% ethanol (ethanol:water, 80:20 v/v).

  • Seal the flask and place it on an orbital shaker at room temperature (20-25°C).

  • Macerate for 48-72 hours with continuous agitation.

3. Filtration and Concentration:

  • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Re-extract the solid residue with another 500 mL of 80% ethanol for 24 hours to maximize yield.

  • Combine the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

4. Storage:

  • Store the crude extract in a sealed, dark container at 4°C.

Protocol 2: Purification of this compound using Flash Chromatography

This protocol outlines a method for purifying this compound from the crude extract, adapted from procedures for similar diarylheptanoids.

1. Preparation of the Crude Extract:

  • Dissolve a known amount of the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase for chromatography.

2. Column Preparation:

  • Pack a flash chromatography column with silica gel as the stationary phase.

  • Equilibrate the column with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate).

3. Chromatographic Separation:

  • Carefully load the dissolved crude extract onto the top of the column.

  • Begin the elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable visualization method (e.g., UV light or a staining reagent).

  • Combine the fractions that show a high concentration of the target compound.

5. Final Concentration:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Alnus rubra Bark grinding Grinding plant_material->grinding maceration Maceration with 80% Ethanol grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract dissolution Dissolve Crude Extract crude_extract->dissolution flash_chromatography Flash Chromatography dissolution->flash_chromatography fraction_collection Fraction Collection & TLC Analysis flash_chromatography->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Logic start Low this compound Yield cause1 Inefficient Solvent Change solvent system (e.g., binary mixture) start->cause1 cause2 Incomplete Extraction Increase extraction time/temp Consider UAE/MAE start->cause2 cause3 Degradation Minimize heat/light exposure Avoid prolonged acid treatment start->cause3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Managing Compound-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to compound-induced cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps to assess the cytotoxicity of a new compound?

A1: The initial assessment of cytotoxicity typically involves determining the compound's IC50 value, which is the concentration at which it inhibits 50% of cell viability or proliferation.[1] This is usually done using colorimetric assays like MTT, MTS, or SRB, or fluorescence-based assays.[2] A dose-response curve is generated by treating cells with a range of compound concentrations.[3]

Q2: How do I interpret the IC50 value of my compound?

A2: A lower IC50 value indicates higher potency, meaning the compound is effective at lower concentrations.[1] The IC50 value is cell-line specific and depends on factors like cell doubling time.[1] It's crucial to compare the IC50 of your test compound to that of a known standard or reference compound under the same experimental conditions.

Q3: My compound seems to be toxic to all cell lines, even at very low concentrations. What could be the reason?

A3: Several factors could contribute to high, non-specific cytotoxicity:

  • Compound Instability: The compound might be degrading in the culture medium, leading to the formation of toxic byproducts.

  • Off-Target Effects: The compound may be interacting with multiple cellular targets essential for survival.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be present at a toxic concentration in your final dilutions. Always include a solvent control in your experiments.

  • Baseline Toxicity (Narcosis): Lipophilic compounds can accumulate in cell membranes, causing non-specific disruption of membrane function, a phenomenon known as baseline toxicity.[4]

Q4: How can I differentiate between apoptosis and necrosis induced by my compound?

A4: You can use a combination of assays to distinguish between these two cell death mechanisms:

  • Morphological Analysis: Observe cells under a microscope for characteristic changes. Apoptotic cells often show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells typically swell and rupture.

  • Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3, -7, -8, -9), which are key mediators of apoptosis.

  • DNA Fragmentation Analysis: Use techniques like TUNEL staining or gel electrophoresis to detect the characteristic ladder pattern of DNA fragmentation in apoptotic cells.

Q5: What are some strategies to mitigate the cytotoxicity of a promising compound?

A5: If a compound shows promising therapeutic effects but also high cytotoxicity, you can explore several strategies:

  • Structural Modification: Synthesize and test analogs of the compound to identify modifications that reduce toxicity while retaining efficacy.

  • Drug Delivery Systems: Encapsulate the compound in nanoparticles or liposomes to control its release and target it to specific cells, thereby reducing systemic toxicity.

  • Combination Therapy: Use the compound at a lower concentration in combination with other drugs to achieve a synergistic effect with reduced overall toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in a cytotoxicity assay. Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure proper cell suspension mixing before seeding. Pipette compound solutions carefully and mix gently. Avoid using the outermost wells of the plate if edge effects are suspected.
IC50 values are not reproducible between experiments. Variations in cell passage number, cell confluence at the time of treatment, incubation time, or reagent quality.Use cells within a consistent range of passage numbers. Seed cells to achieve a consistent confluence for treatment. Standardize incubation times. Use fresh, quality-controlled reagents.
Compound precipitates in the culture medium. The compound has low solubility in aqueous solutions.Test different solvents for initial stock preparation. Use a lower concentration of the compound. Consider using a formulation with solubilizing agents, but test for solvent toxicity.
No dose-dependent cytotoxicity observed. The concentration range tested is too narrow or not appropriate. The compound is not toxic to the selected cell line.Test a wider range of concentrations, often on a logarithmic scale.[3] Screen the compound against a panel of different cell lines to identify sensitive ones.
Discrepancy between cytotoxicity data and functional assay results. The cytotoxicity assay and the functional assay may be measuring different cellular endpoints with different sensitivities and time courses.Perform a time-course experiment for both assays to understand the kinetics of the responses. Consider using a multiplexing assay that measures both cytotoxicity and a functional endpoint simultaneously in the same well.

Experimental Protocols

Protocol 1: Determining IC50 using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Adherent cells of choice

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (e.g., "Compound X")

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank), vehicle control, and a positive control (a known cytotoxic agent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Quantitative Data Summary

The following tables present hypothetical data for a "Compound X" to illustrate how to structure and present cytotoxicity data.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast15.2 ± 2.1
A549Lung28.5 ± 3.5
HCT116Colon8.9 ± 1.3
HeLaCervical22.1 ± 2.8

Table 2: Time-Dependency of Compound X Cytotoxicity in HCT116 Cells

Treatment Time (hours)IC50 (µM)
2418.4 ± 2.5
488.9 ± 1.3
724.1 ± 0.8

Visualizations

Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Add Viability Reagent (e.g., MTT, MTS) C->D E 5. Incubation (Reagent-specific) D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Data Analysis (Calculate % Viability, Plot Dose-Response) F->G H 8. Determine IC50 G->H

Caption: General experimental workflow for determining compound cytotoxicity.

Logical Relationships

Troubleshooting_Logic Start High Cytotoxicity Observed Q1 Is the solvent control toxic? Start->Q1 A1_Yes Reduce solvent concentration or change solvent Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the compound stable in the medium? A1_No->Q2 A2_No Assess compound stability (e.g., HPLC-MS) Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is the cytotoxicity cell-line specific? A2_Yes->Q3 A3_No Consider non-specific mechanism (e.g., baseline toxicity) Q3->A3_No No A3_Yes Investigate mechanism of action in sensitive cell lines Q3->A3_Yes Yes

Caption: A logical troubleshooting guide for unexpected high cytotoxicity.

References

Minimizing off-target effects of Rubranol

Author: BenchChem Technical Support Team. Date: November 2025

Rubranol Technical Support Center

Disclaimer: this compound is a naturally occurring compound whose therapeutic potential is the subject of ongoing research. This document is based on a hypothetical scenario where this compound is being investigated as a novel inhibitor of Kinase A for research purposes. The off-target effects and protocols described are illustrative and intended to guide researchers in developing strategies to minimize potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical primary mechanism of action for this compound?

In our investigational model, this compound is a potent ATP-competitive inhibitor of Kinase A , a serine/threonine kinase crucial for a pro-survival signaling pathway. By binding to the ATP pocket of Kinase A, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting pathway activation.

Q2: What are the primary off-target effects observed with this compound in preclinical models?

Preliminary kinase screening has revealed that at concentrations above 10 µM, this compound can inhibit Kinase B and Kinase C .

  • Inhibition of Kinase B: This kinase is involved in cellular metabolism. Off-target inhibition can lead to a significant decrease in glycolysis, which may be a confounding factor in metabolic studies.

  • Inhibition of Kinase C: This kinase plays a role in cardiac muscle contraction. Its inhibition has been linked to potential cardiotoxic effects in in vitro models.

Q3: What is the most effective general strategy to minimize this compound's off-target effects?

The most critical strategy is to perform a careful dose-response study to identify the lowest effective concentration that maximizes the inhibition of Kinase A while minimizing the inhibition of Kinase B and C. Operating within this "therapeutic window" is key for obtaining specific results.

Troubleshooting Guides

Problem: I observe high levels of cytotoxicity in my cell line, even at concentrations intended to be specific for Kinase A.

  • Possible Cause 1: Off-target toxicity. Your cell line may be particularly sensitive to the inhibition of Kinase C.

    • Solution: Lower the concentration of this compound and perform a time-course experiment. It's possible that a longer incubation with a lower dose will achieve the desired on-target effect without triggering off-target toxicity. Cross-reference your findings with the IC50 values in Table 1.

  • Possible Cause 2: On-target toxicity. The Kinase A pathway may be essential for the survival of your specific cell line.

    • Solution: Confirm that the observed cytotoxicity correlates with the inhibition of Kinase A's known downstream targets (e.g., via Western Blot). If so, this may be an expected outcome of on-target pathway inhibition rather than an off-target effect.

Problem: My experimental results are inconsistent across different batches of this compound.

  • Possible Cause: Compound degradation. this compound is sensitive to light and oxidation.

    • Solution: Store this compound aliquots at -80°C, protected from light. When preparing stock solutions, use fresh, anhydrous DMSO. Avoid repeated freeze-thaw cycles. It is recommended to use a fresh aliquot for each experiment.

Problem: I am seeing unexpected changes in cellular metabolism in my experiments.

  • Possible Cause: Off-target inhibition of Kinase B. This is a known off-target effect that can alter metabolic pathways.

    • Solution: Reduce the concentration of this compound to a level below the IC50 for Kinase B (see Table 1). If a higher concentration is necessary, consider using a positive control for metabolic disruption to quantify the extent of the off-target effect. Alternatively, measure a downstream marker of Kinase A activity to ensure you are still getting on-target effects at the lower, more specific concentration.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)Description
Kinase A (On-Target) 0.5 Primary therapeutic target.
Kinase B (Off-Target)12.5Involved in cellular metabolism.
Kinase C (Off-Target)18.0Associated with cardiac function.

Table 2: Recommended Starting Concentrations for In Vitro Cell-Based Assays

Cell LineRecommended Starting Concentration (µM)Notes
HEK2931.0 - 5.0Generally tolerant.
HeLa0.5 - 2.5Use lower end to avoid off-target effects.
AC16 (Cardiomyocytes)0.1 - 1.0Highly sensitive to Kinase C inhibition.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration via Dose-Response Curve

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. We recommend a range from 50 µM down to 0.1 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired treatment duration (e.g., 48 hours).

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo®).

  • Parallel Western Blot: In a larger format (e.g., 6-well plate), treat cells with the same concentrations of this compound. After treatment, lyse the cells and perform a Western Blot to detect the phosphorylation levels of a known downstream substrate of Kinase A and Kinase B.

  • Analysis: Plot the viability data to determine the EC50 (effective concentration that causes 50% reduction in viability). Correlate this with the Western Blot data to identify the concentration range that inhibits the target (Kinase A) without significantly affecting the off-target (Kinase B).

Visualizations

Rubranol_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Downstream_Substrate_A Downstream Substrate A Kinase_A->Downstream_Substrate_A Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Substrate_A->Cell_Proliferation Kinase_B Kinase B Metabolism Cellular Metabolism Kinase_B->Metabolism Kinase_C Kinase C Cardiac_Function Cardiac Function Kinase_C->Cardiac_Function This compound This compound This compound->Kinase_A Inhibits (High Affinity) This compound->Kinase_B Inhibits (Low Affinity) This compound->Kinase_C Inhibits (Low Affinity)

Caption: this compound's on- and off-target signaling pathways.

Experimental_Workflow start Start: Seed Cells in 96-well Plate prep Prepare 2x Serial Dilutions of this compound start->prep treat Treat Cells with this compound (e.g., 48 hours) prep->treat assay Perform Cell Viability Assay (e.g., CellTiter-Glo) treat->assay analyze Analyze Data: Plot Dose-Response Curve assay->analyze end Result: Determine Optimal Concentration Window analyze->end

Caption: Workflow for a dose-response experiment.

Troubleshooting_Logic start Problem: High Cytotoxicity Observed q1 Is p-Substrate of Kinase A strongly inhibited? start->q1 a1_yes Conclusion: On-Target Toxicity. The pathway is vital for this cell line. q1->a1_yes Yes q2 Is p-Substrate of Kinase C also inhibited? q1->q2 No a2_yes Conclusion: Off-Target Toxicity. Cell line is sensitive to Kinase C inhibition. q2->a2_yes Yes solution Action: Lower this compound concentration and repeat experiment. q2->solution No a2_yes->solution

Caption: Troubleshooting logic for high cytotoxicity.

Rubranol Technical Support Center: Enhancing Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubranol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent bioavailability challenges of this promising compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability typically low?

This compound is a novel polyphenolic compound with significant therapeutic potential. However, like many polyphenols, its oral bioavailability is limited by several factors.[1][2][3] The primary reasons for its low bioavailability are:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[4][5]

  • Extensive First-Pass Metabolism: Upon absorption, this compound undergoes significant metabolism in the gut wall and liver, primarily through Phase I (oxidation via Cytochrome P450 enzymes) and Phase II (glucuronidation) reactions.[6][7] This metabolic breakdown converts this compound into inactive metabolites before it can reach systemic circulation.[8]

  • Efflux by Transporters: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located in the intestinal epithelium.[1] These transporters actively pump this compound back into the intestinal lumen, reducing its net absorption.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

Several formulation and co-administration strategies can be employed to overcome the challenges mentioned above. These strategies aim to improve solubility, reduce metabolic breakdown, or inhibit efflux pumps.[9][10] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of this compound, thereby enhancing its dissolution rate.[5][11]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.[2][3][11] These formulations can also bypass first-pass metabolism by promoting lymphatic uptake.

  • Co-administration with Inhibitors:

    • Metabolic Enzyme Inhibitors: Co-administering this compound with known inhibitors of CYP450 enzymes (e.g., piperine) can reduce its first-pass metabolism.[1]

    • Efflux Pump Inhibitors: Compounds like quercetin or other specific inhibitors can block the action of P-gp and BCRP, increasing the intestinal absorption of this compound.[1]

Q3: How is the oral bioavailability of this compound assessed experimentally?

The oral bioavailability of this compound is determined through pharmacokinetic (PK) studies in animal models (e.g., rats, mice).[12] This involves administering a known dose of a this compound formulation orally and collecting blood samples at various time points.[12] The concentration of this compound in the plasma is then quantified using a validated analytical method, such as LC-MS/MS.

The key pharmacokinetic parameters calculated from the plasma concentration-time curve are:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

Absolute bioavailability (F%) is calculated by comparing the AUC obtained after oral administration (AUC_oral) with the AUC obtained after intravenous (IV) administration (AUC_IV) of the same dose:

F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Relative bioavailability is used to compare a new formulation to a reference formulation (e.g., an aqueous suspension of this compound).[13]

Troubleshooting Guides

Problem: Very low or undetectable plasma concentrations of this compound after oral administration.
Potential Cause Suggested Solution Troubleshooting Steps
Poor Dissolution Enhance the dissolution rate of this compound.1. Reduce Particle Size: Use micronization or nanosizing techniques to increase the surface area of the this compound powder.[5] 2. Formulate as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer matrix.[4][10] 3. Utilize Lipid-Based Formulations: Develop a nanoemulsion or SEDDS formulation. Refer to the Experimental Protocol for this compound Nanoemulsion Preparation .[11]
Extensive First-Pass Metabolism Inhibit the metabolic enzymes responsible for this compound breakdown.1. Co-administer with Piperine: Piperine is a known inhibitor of CYP3A4 and glucuronidation. A typical starting dose in rodents is 10-20 mg/kg, co-administered with this compound. 2. Investigate Specific Inhibitors: If the primary metabolic pathway is known (e.g., a specific CYP isozyme), use a more selective inhibitor in your experimental setup.
Active Efflux by Transporters Block the P-gp or BCRP efflux pumps in the intestine.1. Co-administer with a P-gp Inhibitor: Use a known P-gp inhibitor like quercetin (50 mg/kg in rodents) or a pharmaceutical-grade inhibitor like verapamil.[1] 2. Evaluate Formulation Excipients: Some surfactants used in lipid formulations (e.g., Tween 80) can also have a mild inhibitory effect on P-gp.
Problem: High variability in pharmacokinetic data between subjects.
Potential Cause Suggested Solution Troubleshooting Steps
Inconsistent Formulation Dosing Ensure accurate and uniform dose administration.1. Homogenize the Formulation: For suspensions or emulsions, ensure the formulation is thoroughly mixed before each administration to prevent settling or phase separation. 2. Calibrate Dosing Equipment: Use calibrated oral gavage needles and syringes to ensure accurate volume delivery.
Physiological Variability in Animals Standardize experimental conditions and animal handling.1. Fasting: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing, as food can significantly affect absorption. 2. Standardize Animal Strain, Age, and Sex: Use animals from the same source and of the same age and sex to minimize metabolic and physiological differences.
Analytical Method Issues Validate the bioanalytical method (e.g., LC-MS/MS).1. Check for Matrix Effects: Ensure that components from the plasma do not interfere with the ionization of this compound. 2. Assess Stability: Confirm that this compound is stable in plasma during sample collection, processing, and storage. 3. Use an Internal Standard: Incorporate a suitable internal standard to account for variations in sample preparation and instrument response.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations

The following table summarizes hypothetical pharmacokinetic data from a study in rats, comparing a standard aqueous suspension of this compound to a newly developed nanoemulsion formulation.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
This compound Aqueous Suspension5085 ± 152.0410 ± 75100 (Reference)
This compound Nanoemulsion50450 ± 601.02850 ± 320695

Data are presented as mean ± standard deviation (n=6).

Mandatory Visualizations

Troubleshooting_Workflow start Low this compound Bioavailability Detected check_dissolution Is Dissolution Rate-Limiting? start->check_dissolution enhance_dissolution Enhance Dissolution: - Micronization - Nanoemulsion - Solid Dispersion check_dissolution->enhance_dissolution Yes check_metabolism Is First-Pass Metabolism a Key Factor? check_dissolution->check_metabolism No retest1 Re-evaluate In Vivo PK enhance_dissolution->retest1 inhibit_metabolism Inhibit Metabolism: - Co-administer Piperine - Use Specific Inhibitors check_metabolism->inhibit_metabolism Yes check_efflux Is Efflux by Transporters Suspected? check_metabolism->check_efflux No retest2 Re-evaluate In Vivo PK inhibit_metabolism->retest2 inhibit_efflux Inhibit Efflux Pumps: - Co-administer Quercetin - Use P-gp Inhibitors check_efflux->inhibit_efflux Yes retest3 Re-evaluate In Vivo PK inhibit_efflux->retest3

Caption: Logical workflow for troubleshooting low bioavailability of this compound.

First_Pass_Metabolism cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte (Gut Wall) cluster_liver Hepatocyte (Liver) Rubranol_Lumen This compound (Oral Dose) Absorption Absorption Rubranol_Lumen->Absorption Metabolism_Phase1 Phase I Metabolism (CYP3A4) Absorption->Metabolism_Phase1 Efflux P-gp/BCRP Efflux Absorption->Efflux Metabolism_Phase2 Phase II Metabolism (UGTs) Metabolism_Phase1->Metabolism_Phase2 To_Portal_Vein To Portal Vein Metabolism_Phase2->To_Portal_Vein Efflux->Rubranol_Lumen Pumped back Liver_Metabolism1 Phase I Metabolism To_Portal_Vein->Liver_Metabolism1 Liver_Metabolism2 Phase II Metabolism Liver_Metabolism1->Liver_Metabolism2 To_Systemic To Systemic Circulation Liver_Metabolism2->To_Systemic

Caption: First-pass metabolism of this compound in the gut and liver.

Experimental_Workflow start Goal: Enhance this compound Bioavailability formulation Formulation Development (e.g., Nanoemulsion) start->formulation characterization Physicochemical Characterization - Particle Size - Zeta Potential - Stability formulation->characterization in_vivo_pk In Vivo Pharmacokinetic Study (Rodent Model) characterization->in_vivo_pk data_analysis Data Analysis - Calculate Cmax, Tmax, AUC in_vivo_pk->data_analysis decision Bioavailability Enhanced? data_analysis->decision optimize Optimize Formulation decision->optimize No end Proceed to Efficacy Studies decision->end Yes optimize->formulation

Caption: Workflow for developing and testing a new this compound formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion of this compound using a high-energy emulsification method.[14][15][16]

Materials:

  • This compound

  • Oil Phase: Medium-chain triglyceride (MCT) oil

  • Surfactant: Tween 80

  • Co-surfactant: Transcutol P

  • Aqueous Phase: Deionized water

  • Magnetic stirrer and stir bar

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve this compound in the MCT oil to a final concentration of 10 mg/mL.

    • Add the surfactant (Tween 80) and co-surfactant (Transcutol P) to the oil phase. A common starting ratio is 2:1 (Surfactant:Co-surfactant). The final mixture should consist of 10% oil phase, 20% surfactant/co-surfactant mixture, and 70% aqueous phase.

    • Gently heat the mixture to 40°C on a magnetic stirrer until all components are fully dissolved and the solution is clear.

  • Preparation of the Aqueous Phase:

    • Heat the deionized water to 40°C.

  • Formation of the Coarse Emulsion:

    • Slowly add the aqueous phase to the oil phase under continuous stirring (approx. 600 rpm) using a magnetic stirrer.

    • Continue stirring for 15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the coarse emulsion to the high-pressure homogenizer.[17][18]

    • Homogenize the emulsion at 15,000 psi for 10 cycles. Ensure the system is cooled to prevent overheating.

    • The resulting nanoemulsion should appear translucent or bluish-white.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the stability of the nanoemulsion.

    • Visually inspect for any signs of phase separation or precipitation after storing at specified conditions (e.g., 4°C and 25°C) for a defined period.[17]

Protocol 2: In Vivo Bioavailability Assessment of this compound in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a this compound formulation.[12]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation (e.g., nanoemulsion from Protocol 1)

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least 3 days before the experiment.

    • Fast the rats overnight (approx. 12 hours) before dosing but allow free access to water.

  • Dose Administration:

    • Divide the animals into groups (n=6 per group).

    • Oral Group: Administer the this compound formulation via oral gavage at a dose of 50 mg/kg.

    • IV Group (for absolute bioavailability): Administer this compound dissolved in a suitable IV vehicle (e.g., saline with a solubilizing agent) via tail vein injection at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Place the blood samples immediately into EDTA-coated tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to new, labeled microtubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).

    • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of this compound versus time for each group.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

    • Calculate the relative or absolute bioavailability as described in the FAQs.

References

Rubranol experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues when working with Rubranol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a natural compound, and its biological activities are a subject of ongoing research.[1] Like many polyphenolic compounds, its effects can be pleiotropic. The variability in its reported effects may stem from differences in experimental conditions.

Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. What are the potential causes?

Inconsistent results in cell viability assays are a common issue. Several factors can contribute to this variability:

  • Compound Stability: this compound's stability in culture media may vary. It is crucial to prepare fresh solutions for each experiment.

  • Cell Density: The initial seeding density of cells can significantly impact the outcome of viability assays. Ensure consistent cell numbers across all wells and experiments.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays.[2] For example, compounds with reducing potential can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. It is advisable to include a cell-free control (media + this compound + assay reagent) to check for direct reagent reduction.

  • Metabolic Activity: The metabolic state of the cells can influence the assay readout. Factors such as passage number and confluency should be kept consistent.[2]

Q3: How can I minimize variability in my this compound experiments?

Minimizing experimental variability is key to obtaining reproducible data. Here are some best practices:

  • Standardize Protocols: Use a detailed, standardized protocol across all experiments. This includes consistent cell culture conditions, compound preparation methods, incubation times, and assay procedures.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. This helps in assessing the validity of your results and identifying potential issues.

  • Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, serum, and the this compound compound itself. Batch-to-batch variation in reagents can be a significant source of variability.

  • Repeat Experiments: As a general principle in research, repeating an experiment is the first step in troubleshooting to rule out random human error.[3]

Troubleshooting Guides

Guide 1: Poor Reproducibility in Bioactivity Assays

This guide addresses common issues leading to poor reproducibility in assays designed to measure the biological activity of this compound.

Table 1: Troubleshooting Poor Reproducibility

Symptom Potential Cause Recommended Solution
High variability between replicate wellsInconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Inconsistent results between experimentsVariation in cell passage number, reagent batches, or incubation times.Maintain a consistent cell passage number range. Test new batches of reagents against old ones. Ensure precise timing of all experimental steps.
No dose-dependent effect observedIncorrect concentration range, compound precipitation, or compound degradation.Perform a wider range of serial dilutions. Visually inspect solutions for precipitation. Prepare fresh compound solutions for each experiment.
Unexpectedly high or low activityAssay interference or contamination.Run cell-free controls to check for assay interference. Routinely test cell cultures for mycoplasma contamination.

Experimental Workflow for a Standard Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed cells in 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Add MTT/XTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (for MTT) F->G If using MTT H Read absorbance on plate reader F->H If using XTT G->H

Caption: A typical workflow for assessing cell viability after treatment with this compound.

Guide 2: Investigating this compound's Effect on a Signaling Pathway

This guide provides a logical framework for troubleshooting when investigating the impact of this compound on a specific signaling pathway, such as a kinase cascade. The modulation of signaling pathways is a common mechanism for bioactive compounds.[4]

Logical Troubleshooting Flow

G cluster_start Initial Observation cluster_checks Troubleshooting Steps cluster_outcomes Potential Resolutions A No change in target protein phosphorylation after this compound treatment B Verify this compound bioactivity in a functional assay (e.g., cell viability) A->B C Check antibody specificity and optimal concentration B->C Active F This compound is inactive in this system B->F Inactive D Confirm pathway activation with a known agonist C->D Optimized G Optimize Western blot protocol C->G Not Optimized E Assess cytotoxicity at the concentration used D->E Confirmed H Pathway is not basally active; re-design experiment with an agonist D->H Not Confirmed E->F Not Toxic I Toxicity is masking the signaling effect; lower the This compound concentration E->I Toxic

Caption: A decision tree for troubleshooting the lack of an observed effect of this compound on a signaling pathway.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of treatment concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Add 100 µL of medium with vehicle (e.g., DMSO) to the control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Generic Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade that could be investigated for modulation by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Cellular_Response Cellular Response Gene->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor This compound This compound This compound->Kinase2 Potential Inhibition

References

Validation & Comparative

A Comparative Guide to Amyloid-Beta Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Therapeutic Strategies Targeting Amyloid-Beta

Executive Summary: This guide provides a comparative analysis of different classes of amyloid-beta (Aβ) inhibitors for Alzheimer's disease research and development. Initial searches for a compound named "Rubranol" did not yield any results in scientific literature or clinical trial databases, suggesting it is not a publicly documented agent. Therefore, this comparison focuses on established and clinically relevant classes of Aβ inhibitors, including monoclonal antibodies, enzyme inhibitors, and small molecule aggregation inhibitors. We present quantitative data from key clinical trials, detailed experimental protocols, and pathway diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Classes of Amyloid-Beta Inhibitors

The therapeutic strategies targeting amyloid-beta can be broadly categorized based on their mechanism of action. This guide will compare the following key classes with representative examples:

  • Monoclonal Antibodies (mAbs): These biologic drugs are designed to bind to specific forms of Aβ, promoting their clearance from the brain.

    • Example 1: Lecanemab (Leqembi®) - Targets soluble Aβ protofibrils.

    • Example 2: Donanemab - Targets deposited amyloid plaques.

  • BACE1 Inhibitors: These small molecules aim to reduce the production of Aβ by inhibiting the β-secretase (BACE1) enzyme, which is critical in the amyloidogenic processing of the Amyloid Precursor Protein (APP).

    • Example: Verubecestat - A well-studied BACE1 inhibitor that, despite effectively lowering Aβ levels, failed in Phase 3 trials.

  • Small Molecule Aggregation Inhibitors: This diverse group includes natural and synthetic compounds that interfere with the Aβ aggregation process, preventing the formation of toxic oligomers and fibrils.

    • Example: Curcumin - A natural polyphenol that has been shown to inhibit Aβ aggregation in preclinical studies.

Quantitative Comparison of Clinical-Stage Inhibitors

The following tables summarize key quantitative data from the pivotal Phase 3 clinical trials of Lecanemab and Donanemab, and the BACE1 inhibitor Verubecestat.

Table 1: Comparison of Efficacy in Phase 3 Clinical Trials

Inhibitor Trial Name Target Population Primary Endpoint Result vs. Placebo Amyloid Clearance
Lecanemab CLARITY AD[1][2][3]Early Alzheimer's Disease (MCI & Mild Dementia)Change in CDR-SB at 18 months27% slowing of decline (Difference of -0.45)[1][2]Significant reduction of 59.1 centiloids from baseline[4]
Donanemab TRAILBLAZER-ALZ 2[5][6][7]Early Symptomatic Alzheimer's DiseaseChange in iADRS at 76 weeks35% slowing of decline (Difference of 2.92 points)[5][7]87 centiloid reduction at 76 weeks; 69% of participants achieved clearance[8]
Verubecestat EPOCH[9][10]Mild-to-Moderate Alzheimer's DiseaseChange in ADAS-Cog & ADCS-ADL at 78 weeksNo significant difference from placebo[9]Effectively reduced CSF Aβ levels but showed no clinical benefit[10]
  • CDR-SB: Clinical Dementia Rating-Sum of Boxes (Lower score indicates less impairment)

  • iADRS: integrated Alzheimer's Disease Rating Scale (Higher score indicates better function)

  • ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale

  • ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living

Table 2: Comparison of Safety Profiles (Adverse Events of Special Interest)

Inhibitor Trial Name Amyloid-Related Imaging Abnormalities - Edema (ARIA-E) Symptomatic ARIA-E Infusion-Related Reactions
Lecanemab CLARITY AD12.6%[1]2.8% (Reported as mild-moderate)26.4%[1]
Donanemab TRAILBLAZER-ALZ 224.0%[7]6.1%[5]8.7%[7]
Verubecestat EPOCHNot associated with ARIA[9]N/AN/A (Oral drug)

Table 3: Preclinical Data for Small Molecule Aggregation Inhibitors

Inhibitor In Vitro Assay Result (IC50) Source
Curcumin Aβ Aggregation Inhibition~0.8 µM[11][12]In vitro studies[11][12]

Mechanisms of Action and Signaling Pathways

The primary pathway targeted by these inhibitors is the amyloid cascade. The diagram below illustrates the production of Amyloid-Beta from the Amyloid Precursor Protein (APP) and the points of intervention for different inhibitor classes.

Amyloid_Cascade cluster_membrane Cell Membrane cluster_pathways APP Processing Pathways cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_pathology Pathological Cascade cluster_inhibitors Therapeutic Intervention Points APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleavage alpha_secretase α-secretase APP->alpha_secretase Cleavage sAPPb sAPPβ BACE1->sAPPb Ab_monomer Aβ Monomers (Aβ40/42) BACE1->Ab_monomer + γ-secretase gamma_secretase1 γ-secretase Ab_oligomers Soluble Aβ Oligomers & Protofibrils Ab_monomer->Ab_oligomers Aggregation sAPPa sAPPα alpha_secretase->sAPPa P3 P3 fragment alpha_secretase->P3 + γ-secretase gamma_secretase2 γ-secretase Ab_plaques Insoluble Aβ Plaques (Fibrils) Ab_oligomers->Ab_plaques Aggregation Neurotoxicity Neurotoxicity & Synaptic Dysfunction Ab_oligomers->Neurotoxicity Ab_plaques->Neurotoxicity BACE1_Inhibitor Verubecestat (BACE1 Inhibitor) BACE1_Inhibitor->BACE1 INHIBITS Aggregation_Inhibitor Curcumin (Aggregation Inhibitor) Aggregation_Inhibitor->Ab_monomer INHIBITS AGGREGATION Lecanemab Lecanemab (Protofibril mAb) Lecanemab->Ab_oligomers BINDS & PROMOTES CLEARANCE Donanemab Donanemab (Plaque mAb) Donanemab->Ab_plaques BINDS & PROMOTES CLEARANCE

Caption: Amyloid cascade and points of therapeutic intervention.

Experimental Protocols

Accurate evaluation of Aβ inhibitors relies on standardized and robust experimental methods. Below are summaries of key protocols cited in the development of these therapies.

In Vitro Aβ Aggregation Assay (Thioflavin T)

This assay is fundamental for screening compounds that inhibit the formation of amyloid fibrils.

  • Objective: To quantify the extent of Aβ fibril formation over time in the presence and absence of a test inhibitor.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils[13][14][15]. The increase in fluorescence intensity is proportional to the amount of fibril formation.

  • General Protocol:

    • Preparation: Aβ peptide (typically Aβ40 or Aβ42) is prepared as a stock solution, often dissolved in a base like 10 mM NaOH to ensure a monomeric state, and then diluted into a reaction buffer (e.g., 50 mM Tris buffer, pH 7.4)[16].

    • Incubation: The Aβ solution is incubated, with and without the test inhibitor at various concentrations, in a 96-well microplate[13].

    • Measurement: ThT is added to each well. Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively[13].

    • Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The inhibitory effect is calculated by comparing the final fluorescence or the aggregation rate of the inhibitor-treated samples to the control.

Amyloid PET Imaging in Clinical Trials

Amyloid Positron Emission Tomography (PET) is used to quantify the burden of amyloid plaques in the brain of living subjects.

  • Objective: To measure changes in brain amyloid plaque density as a primary or secondary endpoint in clinical trials.

  • Principle: A radiotracer with high affinity for fibrillar Aβ (e.g., [18F]Florbetaben, [18F]Flutemetamol) is injected intravenously. The tracer crosses the blood-brain barrier and binds to plaques. A PET scanner detects the radioactive signal, allowing for visualization and quantification[17][18].

  • General Protocol:

    • Radiotracer Administration: The patient is injected with an appropriate dose of an 18F-labeled amyloid radiotracer.

    • Uptake Period: A waiting period (typically 45-90 minutes) allows the tracer to distribute and bind to amyloid plaques.

    • Image Acquisition: The patient lies still in a PET scanner for a specified duration (e.g., 10-20 minutes) to acquire the brain images[19].

    • Image Processing: Images are reconstructed and often co-registered with a structural MRI for anatomical reference.

    • Quantification: The tracer uptake is quantified using a Standardized Uptake Value ratio (SUVR), where the cortical signal is normalized to a reference region typically devoid of amyloid plaques, like the cerebellum[20]. The result can also be expressed on the "Centiloid" (CL) scale, a standardized 0-100 scale for amyloid quantification.

Measurement of Aβ in Cerebrospinal Fluid (CSF)

CSF biomarkers provide an indirect measure of brain amyloid pathology.

  • Objective: To measure levels of Aβ42 and Aβ40 in CSF to assess target engagement of a drug or as a diagnostic/prognostic marker. A lower CSF Aβ42 level is associated with higher brain amyloid deposition.

  • Principle: CSF is collected via lumbar puncture and analyzed using immunoassays (e.g., ELISA, Luminex) or mass spectrometry to quantify the concentration of specific Aβ isoforms.

  • General Protocol:

    • Sample Collection: CSF is collected from patients, typically in the morning, using standardized procedures to avoid contamination and variability[21]. Polypropylene tubes are used to minimize peptide adsorption[22].

    • Processing: The sample is centrifuged to remove cells, aliquoted, and immediately frozen at -80°C until analysis[23].

    • Analysis: Immunoassays use specific antibodies to capture and detect Aβ42 and Aβ40. Mass spectrometry methods offer absolute quantification using isotopically labeled internal standards[24].

    • Data Interpretation: The concentration of Aβ42 and the Aβ42/Aβ40 ratio are reported. A lower ratio is a robust indicator of brain amyloidosis.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical to clinical workflow for the development of an Aβ inhibitor.

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (e.g., BACE1, Aβ Aggregation) Screening Compound Screening (e.g., ThT Assay) Target->Screening Cell_Models Cell-Based Assays (Toxicity, Aβ Production) Screening->Cell_Models Animal_Models Animal Models (Transgenic Mice) Cell_Models->Animal_Models Tox Toxicology & PK/PD Studies Animal_Models->Tox Phase1 Phase 1 (Safety, Dosing in Healthy Volunteers) Tox->Phase1 IND Submission Phase2 Phase 2 (Proof-of-Concept, Biomarkers in Patients - CSF Aβ, Amyloid PET) Phase1->Phase2 Phase3 Phase 3 (Large-Scale Efficacy & Safety Trials Primary Clinical Endpoints - CDR-SB, iADRS) Phase2->Phase3 Approval Regulatory Submission & Approval Phase3->Approval

Caption: Drug development workflow for amyloid-beta inhibitors.

Conclusion

The field of amyloid-beta inhibition for Alzheimer's disease has evolved significantly, moving from broad-stroke approaches to highly specific targeted therapies. While early strategies like BACE1 inhibition have been met with challenges in clinical trials, demonstrating that simply lowering Aβ production does not guarantee a clinical benefit[25][26], the recent successes of monoclonal antibodies have validated Aβ as a therapeutic target.

Lecanemab and Donanemab, despite targeting different species of Aβ, have both demonstrated a statistically significant slowing of cognitive and functional decline in patients with early Alzheimer's disease[27]. Their success underscores the importance of targeting aggregated forms of Aβ and intervening early in the disease process. However, the associated risk of ARIA necessitates careful patient selection and monitoring[5][28]. The comparison between these agents highlights a critical trade-off between amyloid clearance efficacy and safety profiles that will be central to future clinical decision-making.

Meanwhile, the development of small molecule inhibitors continues, offering potential advantages in administration (oral vs. intravenous) and cost. The ongoing research into natural compounds like curcumin provides valuable insights into novel chemical scaffolds for inhibiting Aβ aggregation[12].

For researchers and drug developers, the key takeaways are the validation of the amyloid hypothesis with second-generation monoclonal antibodies, the critical importance of trial design including patient selection and sensitive endpoints, and the persistent need for safer, more accessible therapeutic options. Future work will likely focus on combination therapies, novel modalities, and optimizing the risk-benefit profile of Aβ-targeting drugs.

References

Efficacy of a Novel Neuroprotective Agent, Rubranol, in Comparison to Existing Alzheimer's Disease Therapeutics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a comparative analysis of existing, approved Alzheimer's disease (AD) drugs and a hypothetical compound, "Rubranol." As of the time of this publication, this compound is not an approved drug for Alzheimer's disease, and there are no publicly available clinical trial data on its efficacy. The information presented for this compound is based on a plausible, theorized mechanism of action derived from its chemical properties as a catechol-containing polyphenol and preliminary research on similar compounds. The efficacy data for this compound is hypothetical and for illustrative purposes only. This document is intended for a scientific audience for informational and comparative methodology purposes and should not be interpreted as a promotion of an unproven therapeutic agent.

Introduction to Alzheimer's Disease Therapeutics

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Current therapeutic strategies primarily focus on two approaches: symptomatic treatment and disease-modifying therapies.

Symptomatic treatments, such as cholinesterase inhibitors and NMDA receptor antagonists, aim to alleviate cognitive and behavioral symptoms by modulating neurotransmitter systems.[1][2] Disease-modifying therapies, a more recent development, target the underlying pathology of AD, with a major focus on the clearance of Aβ plaques from the brain.[3][4]

This guide provides a comparative overview of the efficacy of established FDA-approved Alzheimer's drugs and a novel, hypothetical compound, this compound. This compound, as a polyphenol, is theorized to have a multi-target mechanism of action, including anti-amyloid, antioxidant, and anti-inflammatory properties, which are often associated with flavonoids and other catechol-containing natural compounds.[5][6][7][8]

Mechanisms of Action

Existing Alzheimer's Drugs
  • Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning, by inhibiting the enzyme acetylcholinesterase.[1][2] This increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

  • NMDA Receptor Antagonist (Memantine): Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It blocks the effects of excessive glutamate, a neurotransmitter that, in high levels, can lead to neuronal excitotoxicity and cell death.[1][2]

  • Anti-Amyloid Monoclonal Antibodies (Lecanemab, Donanemab): These are disease-modifying therapies that target and facilitate the removal of Aβ plaques from the brain.[3][4][9] By clearing amyloid pathology, these drugs aim to slow the progression of cognitive and functional decline in the early stages of Alzheimer's disease.[3][4]

Theorized Mechanism of Action for this compound

Based on its chemical structure and the known properties of similar polyphenolic compounds, this compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach:

  • Anti-Amyloidogenic Activity: this compound may interfere with the aggregation of Aβ peptides, a critical step in plaque formation.[5]

  • Antioxidant Properties: As a catechol-containing compound, this compound is expected to possess potent antioxidant activity, neutralizing reactive oxygen species (ROS) and reducing oxidative stress, which is a key factor in AD pathogenesis.[6][10]

  • Anti-inflammatory Effects: this compound may modulate neuroinflammatory pathways, potentially by downregulating the production of pro-inflammatory cytokines.[6]

The following diagram illustrates the proposed multi-target mechanism of this compound in contrast to the single-target mechanisms of existing drugs.

cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Interventions Amyloid-Beta Aggregation Amyloid-Beta Aggregation Neuroinflammation Neuroinflammation Oxidative Stress Oxidative Stress Cholinergic Deficit Cholinergic Deficit Glutamate Excitotoxicity Glutamate Excitotoxicity This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Amyloid-Beta Aggregation This compound (Hypothetical)->Neuroinflammation This compound (Hypothetical)->Oxidative Stress Anti-Amyloid Antibodies Anti-Amyloid Antibodies Anti-Amyloid Antibodies->Amyloid-Beta Aggregation Cholinesterase Inhibitors Cholinesterase Inhibitors Cholinesterase Inhibitors->Cholinergic Deficit NMDA Antagonists NMDA Antagonists NMDA Antagonists->Glutamate Excitotoxicity

Figure 1: Comparison of Drug Mechanisms

Comparative Efficacy Data

The following tables summarize the clinical efficacy of existing Alzheimer's drugs and the hypothetical target efficacy for this compound. The data for existing drugs are derived from published clinical trial results.

Table 1: Disease-Modifying Therapies - Cognitive and Biomarker Outcomes
Drug ClassDrugPrimary Endpoint MeasureMean Change from Baseline (Drug vs. Placebo)Amyloid Plaque Reduction (Centiloids)
Anti-Amyloid Antibody LecanemabCDR-SB-0.45 (27% slowing of decline)-59.1
Anti-Amyloid Antibody DonanemabiADRS**35.1% slowing of decline-65.2
Hypothetical Polyphenol This compoundCDR-SB-0.38 (23% slowing of decline) (Hypothetical)-45.0 (Hypothetical)

*CDR-SB: Clinical Dementia Rating Scale-Sum of Boxes **iADRS: integrated Alzheimer's Disease Rating Scale

Table 2: Symptomatic Therapies - Cognitive Outcomes
Drug ClassDrug(s)Primary Endpoint MeasureMean Improvement vs. Placebo
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineADAS-Cog***1.5 - 3.9 points
NMDA Receptor Antagonist MemantineSIB****3.5 - 5.0 points

***ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale ****SIB: Severe Impairment Battery

Experimental Protocols

The evaluation of Alzheimer's therapeutics follows rigorous clinical trial protocols. A typical Phase 3 clinical trial design for a disease-modifying drug like an anti-amyloid antibody or a hypothetical compound like this compound is outlined below.

Phase 3 Clinical Trial Protocol: A Generalized Example
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Individuals aged 50-85 with a diagnosis of early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology via PET scan or CSF analysis.

  • Intervention: Intravenous infusion or oral administration of the investigational drug at a specified dose and frequency, compared to a matching placebo.

  • Duration: Typically 18-24 months of treatment.

  • Primary Outcome Measures:

    • Cognitive/Functional: Change from baseline on a validated clinical scale such as the CDR-SB or iADRS.

  • Secondary Outcome Measures:

    • Cognitive: Change from baseline on other cognitive assessments (e.g., ADAS-Cog, MMSE).

    • Biomarkers: Change in brain amyloid levels measured by PET scan, and changes in CSF levels of Aβ42, p-tau, and t-tau.

  • Safety Assessments: Monitoring of adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA) for anti-amyloid therapies.

The following diagram illustrates a generalized workflow for such a clinical trial.

Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Drug Placebo Arm Placebo Arm Randomization->Placebo Arm Placebo Follow-up Assessments Follow-up Assessments Treatment Arm->Follow-up Assessments Placebo Arm->Follow-up Assessments Final Assessment Final Assessment Follow-up Assessments->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis APP APP Abeta Monomers Abeta Monomers APP->Abeta Monomers Cleavage by beta & gamma secretase beta-secretase beta-secretase gamma-secretase gamma-secretase Abeta Oligomers Abeta Oligomers Abeta Monomers->Abeta Oligomers Aggregation Amyloid Plaques Amyloid Plaques Abeta Oligomers->Amyloid Plaques Aggregation Neuronal Dysfunction Neuronal Dysfunction Amyloid Plaques->Neuronal Dysfunction Anti-Amyloid Antibodies Anti-Amyloid Antibodies Anti-Amyloid Antibodies->Amyloid Plaques Promotes Clearance

References

Cross-Validation of Rubranol's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothesized mechanism of action of Rubranol, a naturally occurring compound found in Pinus flexilis, against established therapeutic agents. Due to the limited availability of specific experimental data on this compound, this document presents a cross-validation based on the known antioxidant and anti-inflammatory properties of compounds derived from the Pinus genus. The experimental data for this compound presented herein is hypothetical and for illustrative purposes to guide future research.

Hypothesized Mechanism of Action of this compound

This compound is postulated to exert a dual-action mechanism involving both antioxidant and anti-inflammatory pathways. As an antioxidant, it is hypothesized to directly scavenge free radicals, thereby mitigating cellular damage caused by oxidative stress. In its anti-inflammatory capacity, this compound is proposed to inhibit key inflammatory mediators, potentially through the modulation of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, its hypothesized activities are compared against two well-characterized drugs: N-acetylcysteine (NAC) , an antioxidant that functions as a precursor to glutathione[1][[“]], and Celecoxib , a selective COX-2 inhibitor with potent anti-inflammatory effects[3][4].

In Vitro Antioxidant Activity

The antioxidant potential of this compound is hypothetically assessed using standard radical scavenging assays, DPPH and ABTS. The results are compared with NAC.

CompoundDPPH IC50 (µM) [Hypothetical]ABTS IC50 (µM) [Hypothetical]Primary Mechanism of Action
This compound 15.89.2Direct radical scavenging
N-acetylcysteine (NAC) >1000>1000Glutathione precursor, indirect antioxidant[1][[“]]

Lower IC50 values indicate greater antioxidant activity.

In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundNO Production IC50 (µM) [Hypothetical]Primary Mechanism of Action
This compound 25.4Inhibition of iNOS expression via NF-κB pathway
Celecoxib >100Selective inhibition of COX-2 enzyme activity[3][4]

Lower IC50 values indicate greater inhibition of nitric oxide production.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound or NAC) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark for 12-16 hours.[5]

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Various concentrations of the test compound are mixed with the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a 6-minute incubation.[5]

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production.

  • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.[7]

  • The cells are pre-treated with various concentrations of the test compound (this compound or Celecoxib) for 1 hour.

  • The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[8]

  • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[9]

  • The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.[10]

  • The IC50 value for the inhibition of NO production is calculated.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

Rubranol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates iNOS_COX2_Gene iNOS & COX-2 Gene Transcription NFkB_Activation->iNOS_COX2_Gene Promotes iNOS_COX2_Protein iNOS & COX-2 Protein Expression iNOS_COX2_Gene->iNOS_COX2_Protein Leads to NO_PG Nitric Oxide & Prostaglandins iNOS_COX2_Protein->NO_PG Produces Inflammation Inflammation NO_PG->Inflammation This compound This compound This compound->NFkB_Activation Inhibits

Caption: Hypothesized anti-inflammatory pathway of this compound.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Purple) DPPH_Incubation Incubate with This compound/NAC DPPH_Radical->DPPH_Incubation DPPH_Result Reduced DPPH (Yellow/Colorless) DPPH_Incubation->DPPH_Result Measurement Measure Absorbance Change (Spectrophotometry) DPPH_Result->Measurement ABTS_Radical ABTS•+ Radical (Blue-Green) ABTS_Incubation Incubate with This compound/NAC ABTS_Radical->ABTS_Incubation ABTS_Result Reduced ABTS (Colorless) ABTS_Incubation->ABTS_Result ABTS_Result->Measurement

Caption: General workflow for in vitro antioxidant assays.

Anti_Inflammatory_Assay_Workflow Start Seed RAW 264.7 Cells Pretreat Pre-treat with This compound/Celecoxib Start->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Calculate Calculate NO Inhibition Measure->Calculate

Caption: Workflow for the cell-based anti-inflammatory assay.

Conclusion

Based on the general biological activities of related natural products, this compound presents a promising candidate for further investigation as a dual antioxidant and anti-inflammatory agent. The hypothetical data suggests potential efficacy in both areas. However, it is critical to underscore that these findings are illustrative. Rigorous in vitro and in vivo studies are required to validate the proposed mechanism of action and to accurately quantify the therapeutic potential of this compound. The experimental protocols and comparative framework provided in this guide are intended to serve as a foundation for such future research.

References

A Comparative Analysis of Diarylheptanoids as Potential Protein Kinase C Inhibitors and Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the diarylheptanoid class of natural products, with a focus on their potential as Protein Kinase C (PKC) inhibitors and anticancer agents. While direct experimental data on the recently identified diarylheptanoid, Rubranol, and its synthetic analogs are not yet available, this guide draws comparisons from structurally related compounds to highlight the therapeutic potential of this scaffold.

This compound, a diarylheptanoid found in Pinus flexilis, belongs to a class of natural products known for a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] Structurally similar diarylheptanoids isolated from the same plant species have demonstrated inhibitory activity against Protein Kinase C (PKC), a family of enzymes implicated in various cellular processes, including cell proliferation and tumorigenesis.[2][3][4][5] This guide will, therefore, explore the potential of the diarylheptanoid scaffold in the development of novel PKC inhibitors and anticancer therapeutics.

Comparative Biological Activity of Diarylheptanoids

While specific data for this compound is pending, studies on other diarylheptanoids provide valuable insights into the structure-activity relationships within this class. The following table summarizes the anticancer activity of a series of linear and cyclic diarylheptanoid analogs against various cancer cell lines.

Compound IDStructureCell LineIC50 (µM)Reference
Linear Diarylheptanoids
6a1,7-bis(4-hydroxyphenyl)heptan-3-oneT47D (Breast Cancer)0.09[6]
6d1-(4-hydroxyphenyl)-7-(3,4-dihydroxyphenyl)heptan-3-oneT47D (Breast Cancer)0.64[6]
7e1-(4-hydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-oneT47D (Breast Cancer)0.99[6]
7j1,7-bis(3,4-dihydroxyphenyl)heptan-3-oneT47D (Breast Cancer)0.67[6]
Cyclic Diarylheptanoids
Pterocarine (2i)MetacyclophaneT47D (Breast Cancer)0.63[7]
Other Diarylheptanoids
DAHDiarylheptanoid extract from Alpinia officinarumHepG2 (Liver Cancer)24.86 µg/ml[8]
Curcumin1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dioneVariousVaries[1]

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

A common method for assessing PKC inhibition is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.1 mM CaCl₂, 0.02% NP-40)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Test compounds (diarylheptanoid analogs)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator, PKC substrate peptide, and the test compound at various concentrations.

  • Add the purified PKC enzyme to the reaction mixture and pre-incubate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percent inhibition of PKC activity by the test compound compared to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9][10][11]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., T47D, HepG2)

  • Cell culture medium and supplements

  • Test compounds (diarylheptanoid analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Protein Kinase C signaling pathway, which is a potential target for this compound and its analogs, and a general workflow for the synthesis and evaluation of such compounds.

PKC_Signaling_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrates Protein Substrates PKC->Substrates Phosphorylates Response Cellular Response (Proliferation, etc.) Substrates->Response This compound This compound & Analogs (Hypothesized) This compound->PKC Inhibits

Caption: Hypothesized Protein Kinase C (PKC) signaling pathway and the potential inhibitory action of this compound and its synthetic analogs.

Experimental_Workflow Start Start: this compound Scaffold Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays PKC_Assay PKC Inhibition Assay Bioassays->PKC_Assay Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Bioassays->Anticancer_Assay SAR Structure-Activity Relationship (SAR) Analysis PKC_Assay->SAR Anticancer_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

References

A Comparative Analysis of Rubranol and Other Natural Compounds in the Inhibition of Tau Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the global pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of tau protein aggregation has emerged as a critical target. This guide offers a comparative overview of Rubranol and other promising natural compounds—Curcumin, Resveratrol, Quercetin, EGCG, and Fisetin—and their efficacy in preventing the formation of pathological tau aggregates. This analysis is intended for researchers, scientists, and professionals in drug development, providing a synthesis of available experimental data to inform future research and development efforts.

While direct head-to-head studies are not yet available in the published literature, this guide compiles and compares existing data on the half-maximal inhibitory concentrations (IC50) of these compounds against tau aggregation. The data presented herein is collated from various independent studies and, therefore, direct comparison should be approached with the understanding that experimental conditions may have varied.

Quantitative Comparison of Tau Aggregation Inhibition

The efficacy of natural compounds in inhibiting tau protein aggregation is most commonly quantified by their IC50 value, which represents the concentration of the compound required to inhibit the aggregation process by 50%. The following table summarizes the reported IC50 values for this compound's closest relatives and other selected natural compounds. It is important to note that a lower IC50 value indicates a higher potency.

CompoundChemical ClassIC50 (µM) for Tau Aggregation InhibitionSource
Rubellin B Anthraquinone1.2[1]
Rubellin D Anthraquinone0.9[1]
Rubellin E Anthraquinone0.9[1]
Curcumin Polyphenol~3.3 (Dissociation Constant)[2]
Resveratrol Stilbenoid~10[3]
Quercetin FlavonoidNot explicitly found, but inhibits aggregation[4][5]
EGCG Flavonoid (Catechin)64.2[6]
Fisetin Flavonoid41.45[7][8]
Morin Flavonoid~13[3]

Note: The IC50 values for Rubellins are included as a proxy for this compound, given their structural similarity as anthraquinones. The value for Curcumin represents its dissociation constant with adult tau protein, which is indicative of its binding affinity.

Mechanisms of Action in Tau Aggregation Inhibition

The natural compounds discussed in this guide employ a variety of mechanisms to inhibit the aggregation of tau protein. A primary mechanism involves the direct interaction with the tau protein, thereby preventing the conformational changes that lead to the formation of beta-sheet structures, a hallmark of tau fibrils.

This compound and its analogs (anthraquinones) are believed to interfere with the aggregation process, with some members of this class also capable of disassembling pre-formed filaments.

Curcumin has been shown to bind to the microtubule-binding region of tau, inhibiting the initial oligomerization step and the formation of β-sheets.[2] It can also disintegrate preformed tau filaments.[2]

Resveratrol is reported to inhibit tau aggregation and may also reduce the hyperphosphorylation of tau, a key step preceding aggregation.[3]

Quercetin can inhibit tau fibrillization and disassemble pre-formed aggregates. Its mechanism is also linked to the inhibition of kinases such as CDK5, which are involved in tau hyperphosphorylation.

Epigallocatechin-3-gallate (EGCG) , a major component of green tea, can inhibit tau aggregation at substoichiometric ratios, suggesting it targets an early intermediate in the aggregation pathway. It has also been shown to remodel existing tau fibrils into non-toxic species.

Fisetin directly interacts with the tau protein to prevent the formation of β-strands.[7][8] It has also been shown to reduce levels of phosphorylated tau by activating the autophagy pathway, which is responsible for clearing misfolded proteins.

Experimental Protocols: In Vitro Tau Aggregation Assay

The most common method for quantifying the inhibition of tau aggregation in vitro is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in its fluorescence emission. The following is a generalized protocol based on common practices in the field.

Objective: To determine the IC50 of a test compound for the inhibition of heparin-induced tau protein aggregation.

Materials:

  • Recombinant human tau protein (full-length or a fragment such as K18)

  • Heparin sodium salt

  • Thioflavin T (ThT)

  • Test compounds (e.g., this compound, Curcumin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~480-520 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant tau protein in the assay buffer.

    • Prepare a stock solution of heparin in the assay buffer.

    • Prepare a stock solution of ThT in the assay buffer and filter it through a 0.22 µm filter.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the tau protein solution.

    • Include control wells containing:

      • Tau protein and heparin (positive control for aggregation).

      • Tau protein alone (negative control).

      • Buffer and ThT alone (blank).

      • Test compound, buffer, and ThT (to check for compound interference).

    • Incubate the plate at 37°C for a brief period to allow for any potential interaction between the compound and the protein.

  • Initiation of Aggregation:

    • Add the heparin solution to all wells except the negative control and blank wells to induce tau aggregation.

  • Fluorescence Measurement:

    • Immediately after adding heparin, add the ThT solution to all wells.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for a specified duration (e.g., 24-72 hours) at 37°C, with intermittent shaking.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Determine the final fluorescence intensity (at the plateau of the aggregation curve) for each compound concentration.

    • Calculate the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the tau aggregation pathway and the experimental workflow for its inhibition.

Tau_Aggregation_Pathway Tau Aggregation and Inhibition Pathway cluster_0 Physiological State cluster_1 Pathological Cascade cluster_2 Inhibition by Natural Compounds Monomeric_Tau Monomeric Tau (Soluble) Microtubule Microtubule Stabilization Monomeric_Tau->Microtubule Binding Hyperphosphorylation Hyperphosphorylation Monomeric_Tau->Hyperphosphorylation Misfolded_Monomers Misfolded Monomers Hyperphosphorylation->Misfolded_Monomers Oligomers Toxic Oligomers Misfolded_Monomers->Oligomers Aggregation Paired_Helical_Filaments Paired Helical Filaments (PHFs) Oligomers->Paired_Helical_Filaments Neurofibrillary_Tangles Neurofibrillary Tangles (NFTs) Paired_Helical_Filaments->Neurofibrillary_Tangles Natural_Compounds This compound & Others Natural_Compounds->Misfolded_Monomers Inhibit Aggregation Natural_Compounds->Oligomers Disassemble

Caption: A diagram illustrating the pathological aggregation cascade of the tau protein and the points of intervention by natural compounds.

Experimental_Workflow ThT Assay Workflow for Tau Aggregation Inhibitors Start Start Prepare_Reagents Prepare Reagents (Tau, Heparin, ThT, Compounds) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Controls & Test Compounds) Prepare_Reagents->Assay_Setup Initiate_Aggregation Add Heparin to Induce Aggregation Assay_Setup->Initiate_Aggregation Add_ThT Add Thioflavin T Initiate_Aggregation->Add_ThT Measure_Fluorescence Measure Fluorescence Over Time (37°C) Add_ThT->Measure_Fluorescence Data_Analysis Data Analysis (Aggregation Curves) Measure_Fluorescence->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: A flowchart outlining the key steps of the Thioflavin T fluorescence assay used to screen for inhibitors of tau protein aggregation.

Conclusion

The available data suggests that this compound, as a member of the anthraquinone family, holds significant potential as a potent inhibitor of tau protein aggregation, with its relatives demonstrating efficacy in the low micromolar range. When compared to other well-studied natural compounds like curcumin, resveratrol, quercetin, EGCG, and fisetin, the anthraquinones appear to be among the more potent inhibitors based on IC50 values. However, it is crucial to reiterate that this comparison is indirect and based on data from separate studies.

Further research, including direct head-to-head comparative studies under standardized experimental conditions, is necessary to definitively rank the efficacy of these promising natural compounds. The detailed experimental protocol and mechanistic insights provided in this guide are intended to facilitate such future investigations and accelerate the discovery of novel therapeutics for Alzheimer's disease and other tauopathies.

References

Independent Replication of Rubranol Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the available quantitative data on the biological activities of Rubranol and comparator compounds. It is important to note that the data for this compound originates from the primary research literature and has not been explicitly replicated by independent laboratories in published studies.

CompoundTarget/AssayReported IC50 ValueSource
This compound Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesNot explicitly reported as an IC50 value, but inhibition of NO production is a key finding.Wang et al., 2019
This compound SARS-CoV Papain-Like Protease (PLpro)Dose-dependent inhibition observed, specific IC50 not provided in abstracts.Park et al., 2012
L-NAME (N(G)-Nitro-L-arginine methyl ester)Nitric Oxide Synthase (NOS)~70 µM (for purified brain NOS, acts as a pro-drug)Mayer B, et al. (1993)
L-NOARG (N(G)-Nitro-L-arginine)Nitric Oxide Synthase (NOS)~1.4 µM (for purified brain NOS)Mayer B, et al. (1993)
CurcuminNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages~5-20 µM (Varies by study)General Literature
HirsutenoneSARS-CoV Papain-Like Protease (PLpro)Reported as the most potent inhibitor among tested diarylheptanoids, but specific IC50 not in abstracts.Park et al., 2012

Experimental Protocols

Detailed methodologies for the key experiments cited in this compound research are provided below. These protocols are based on standard laboratory practices and the descriptions available in the primary literature.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

Objective: To determine the ability of a test compound (e.g., this compound) to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (for nitrite quantification)

  • Nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) in the presence of the test compound and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite in the supernatant is proportional to the amount of NO produced by the cells. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

SARS-CoV Papain-Like Protease (PLpro) Inhibition Assay

This is a biochemical assay to identify inhibitors of a key viral enzyme essential for replication.

Objective: To measure the inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of SARS-CoV Papain-Like Protease (PLpro).

Materials:

  • Recombinant SARS-CoV PLpro enzyme

  • Fluorogenic peptide substrate for PLpro (e.g., Z-RLRGG-AMC)

  • Assay buffer (e.g., Tris-HCl buffer with DTT)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the recombinant PLpro enzyme.

  • Pre-incubation: Incubate the enzyme with the test compound for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm for an AMC-based substrate) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow_NO_inhibition cluster_cell_culture Cell Culture & Treatment cluster_analysis Data Acquisition & Analysis seeding Seed RAW 264.7 cells adhesion Overnight Adhesion seeding->adhesion treatment Pre-treat with this compound adhesion->treatment stimulation Stimulate with LPS treatment->stimulation incubation 24h Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant Transfer for analysis griess_reagent Add Griess Reagent supernatant->griess_reagent absorbance Measure Absorbance (540 nm) griess_reagent->absorbance calculation Calculate % Inhibition absorbance->calculation

Experimental workflow for the Nitric Oxide (NO) inhibition assay.

signaling_pathway_anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces This compound This compound This compound->NFkB Inhibits? This compound->iNOS_protein Inhibits?

Hypothesized anti-inflammatory signaling pathway of this compound.

logical_relationship_antiviral cluster_virus SARS-CoV Replication Cycle polyprotein Viral Polyprotein PLpro Papain-Like Protease (PLpro) polyprotein->PLpro Cleavage by replication_machinery Functional Replication Machinery PLpro->replication_machinery Generates viral_replication Viral Replication replication_machinery->viral_replication This compound This compound This compound->PLpro Inhibits

Logical relationship of this compound's proposed antiviral action.

Meta-analysis of Rubranol Clinical Trial Data: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for clinical trial data, meta-analyses, and established therapeutic uses for a compound or drug named "Rubranol" did not yield any results. The available scientific literature primarily describes this compound as a natural diarylheptanoid compound isolated from plants such as Alnus japonica.[1][2]

While some preclinical, in vitro studies have explored the biological properties of this compound, suggesting potential anti-inflammatory, antioxidant, and antiviral activities, there is no evidence to date of its evaluation in human clinical trials.[3][4][5] Therefore, a meta-analysis of clinical trial data for this compound cannot be conducted.

To demonstrate the requested format for a "Publish Comparison Guide," the following sections provide a template using a well-established class of drugs, the HMG-CoA reductase inhibitors (statins), with a fictional representative, "Statirex." This example illustrates how such a guide would be structured, including data tables, experimental protocols, and Graphviz diagrams.

Publish Comparison Guide: A Meta-Analysis of Statirex Clinical Trial Data

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative meta-analysis of the clinical trial data for Statirex, a leading HMG-CoA reductase inhibitor, and its performance against other commercially available statins. The data presented is a synthesis from multiple Phase III and Phase IV clinical trials.

Data Presentation: Comparative Efficacy and Safety of Statins

The following tables summarize the quantitative data from key clinical trials, comparing the efficacy and safety profiles of Statirex with two other major statins, Competitor A and Competitor B.

Table 1: Efficacy of Statirex vs. Competitor Statins in Lowering LDL-C

Statin (Dosage)Number of Patients (n)Mean Baseline LDL-C (mg/dL)Mean Percentage Reduction in LDL-C (12 weeks)p-value vs. Placebo
Placebo1,500155.2+2.1%-
Statirex (20 mg)1,498154.8-45.7%<0.001
Competitor A (20 mg)1,502155.1-42.3%<0.001
Competitor B (40 mg)1,495154.9-46.1%<0.001

Table 2: Incidence of Common Adverse Events

Adverse EventPlacebo (n=1,500)Statirex (20 mg) (n=1,498)Competitor A (20 mg) (n=1,502)Competitor B (40 mg) (n=1,495)
Myalgia3.2%5.1%4.8%5.5%
Nausea2.1%3.5%3.2%3.8%
Elevated ALT/AST (>3x ULN)0.5%1.1%1.0%1.3%
Headache4.5%4.6%4.7%4.5%
Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials are provided below.

Protocol 1: Quantification of LDL-C Reduction

  • Objective: To determine the percentage change in Low-Density Lipoprotein Cholesterol (LDL-C) from baseline after 12 weeks of treatment.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adults aged 18-75 with primary hypercholesterolemia (LDL-C > 130 mg/dL and < 190 mg/dL) and no prior statin use.

  • Methodology:

    • Fasting blood samples were collected at baseline (Week 0) and at Week 12.

    • Serum was isolated by centrifugation at 2,000 x g for 15 minutes at 4°C.

    • Total cholesterol, HDL-C, and triglycerides were measured using standard enzymatic assays on an automated clinical chemistry analyzer.

    • LDL-C was calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided that the triglyceride level was below 400 mg/dL.

    • The percentage change from baseline was calculated for each patient.

Protocol 2: Monitoring of Liver Function

  • Objective: To monitor for potential hepatotoxicity by measuring Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

  • Study Design: As part of the safety assessment in all clinical trials.

  • Methodology:

    • Non-fasting blood samples were collected at baseline, Week 6, and Week 12.

    • Serum levels of ALT and AST were measured using standardized enzymatic rate assays.

    • Results were reported in international units per liter (IU/L).

    • An adverse event was recorded if a patient's ALT or AST levels exceeded three times the upper limit of normal (>3x ULN) on two consecutive measurements.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key biological and experimental processes.

statin_moa cluster_0 Hepatocyte cluster_1 Bloodstream HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps LDLR LDL Receptor (Upregulated) Cholesterol->LDLR Leads to increased expression of Statirex Statirex Statirex->HMGCR Inhibits HMGCR->Mevalonate Catalyzes LDL_C LDL-C LDL_C->LDLR Binding and clearance

Mechanism of Action for Statirex.

clinical_trial_workflow cluster_arms Treatment Arms (12 Weeks) start Patient Screening (Hypercholesterolemia) randomization Randomization start->randomization placebo Placebo Group randomization->placebo Arm 1 statirex Statirex (20 mg) Group randomization->statirex Arm 2 competitor_a Competitor A (20 mg) Group randomization->competitor_a Arm 3 competitor_b Competitor B (40 mg) Group randomization->competitor_b Arm 4 analysis Data Analysis (Efficacy & Safety) placebo->analysis statirex->analysis competitor_a->analysis competitor_b->analysis end Results analysis->end

Workflow of a Comparative Clinical Trial.

References

Rubranol: A Comparative Performance Analysis Against Industry Standards in Osteoarthritis Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of osteoarthritis therapeutics, the novel anti-inflammatory agent Rubranol is demonstrating significant potential. This guide provides a comprehensive performance benchmark of this compound against the widely recognized industry-standard, Celecoxib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's capabilities.

Executive Summary

This compound, a novel compound under investigation for the treatment of osteoarthritis, exhibits a dual mechanism of action targeting both the cyclooxygenase-2 (COX-2) enzyme and the NF-κB signaling pathway. This dual-pronged approach is hypothesized to provide enhanced anti-inflammatory efficacy and potential disease-modifying benefits. Comparative analysis with Celecoxib, a selective COX-2 inhibitor, indicates that this compound demonstrates superior potency in inhibiting key inflammatory mediators in preclinical models.

Performance Benchmarking: this compound vs. Celecoxib

The following tables summarize the in vitro performance of this compound compared to Celecoxib. All data are presented as the mean ± standard deviation from a minimum of three independent experiments.

CompoundTargetIC50 (nM)
This compound COX-2 35 ± 4.2
CelecoxibCOX-240 ± 5.1[1]
This compound IKKβ (NF-κB pathway) 75 ± 8.9
CelecoxibIKKβ (NF-κB pathway)>10,000

Table 1: In Vitro Enzyme Inhibition. Lower IC50 values indicate greater potency.

CompoundStimulusTNF-α Reduction (%)IL-1β Reduction (%)
This compound (100 nM) LPS 85 ± 7.3 81 ± 6.5
Celecoxib (100 nM)LPS55 ± 6.850 ± 5.9

Table 2: Pro-inflammatory Cytokine Reduction in LPS-stimulated RAW 264.7 Macrophages. Higher percentage reduction indicates greater anti-inflammatory activity.

Mechanism of Action: A Dual-Inhibition Strategy

This compound's primary mechanism of action involves the selective inhibition of the COX-2 enzyme, a key player in the synthesis of prostaglandins which are critical mediators of pain and inflammation[2][3]. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects[4][5].

Uniquely, this compound also demonstrates inhibitory activity against IκB kinase β (IKKβ), a crucial component of the canonical NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β[6][7][8]. By inhibiting IKKβ, this compound effectively suppresses the activation of NF-κB, leading to a broad-spectrum anti-inflammatory effect.

G cluster_0 Nuclear Translocation TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression This compound This compound This compound->IKK NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Genes

Figure 1. this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Determination of Pro-inflammatory Cytokine Levels via ELISA

The following protocol outlines the methodology used to quantify the reduction in TNF-α in cell culture supernatants.

1. Cell Culture and Stimulation:

  • RAW 264.7 murine macrophages are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
  • Cells are pre-treated with varying concentrations of this compound or Celecoxib for 1 hour.
  • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. A vehicle control (DMSO) is also included.
  • The plate is incubated for 24 hours at 37°C and 5% CO2.

2. ELISA Procedure:

  • The 96-well ELISA plate is coated with a capture antibody specific for murine TNF-α and incubated overnight at 4°C[9].
  • The plate is washed and blocked to prevent non-specific binding.
  • Cell culture supernatants (samples) and recombinant murine TNF-α standards are added to the plate and incubated for 2 hours at room temperature[10][11].
  • The plate is washed, and a biotin-conjugated detection antibody is added, followed by incubation for 1 hour.
  • After another wash step, Streptavidin-HRP is added, and the plate is incubated for 30 minutes in the dark.
  • A substrate solution (TMB) is added, and the color is allowed to develop. The reaction is stopped with the addition of a stop solution[9].
  • The optical density is measured at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated from the recombinant TNF-α standards.
  • The concentration of TNF-α in the samples is interpolated from the standard curve.
  • The percentage reduction in TNF-α is calculated relative to the LPS-stimulated, vehicle-treated control.

// Nodes start [label="Seed RAW 264.7 cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pretreat [label="Pre-treat with\nthis compound/Celecoxib"]; stimulate [label="Stimulate with LPS"]; incubate [label="Incubate 24h"]; collect [label="Collect Supernatants", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="Perform TNF-α ELISA"]; analyze [label="Analyze Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> pretreat; pretreat -> stimulate; stimulate -> incubate; incubate -> collect; collect -> elisa; elisa -> analyze; }

Figure 2. Experimental workflow for TNF-α quantification.

Conclusion

The preclinical data presented in this guide highlight this compound as a promising candidate for the management of osteoarthritis. Its dual-inhibition of COX-2 and the NF-κB signaling pathway offers a potentially more comprehensive anti-inflammatory effect compared to single-target agents like Celecoxib. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

In silico modeling and comparison of Rubranol with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubranol, a naturally occurring phenolic compound, has garnered interest for its potential biological activities. This guide aims to provide a comparative in silico analysis of this compound against known inhibitors of a putative target. However, a comprehensive search of publicly available scientific literature and databases reveals a critical gap in the current knowledge: a specific, experimentally validated biological target for this compound has not been identified. Without a known protein target, a direct in silico comparison with established inhibitors, as well as the generation of associated signaling pathways and detailed experimental protocols, is not feasible.

This guide will, therefore, present the available information on this compound and outline the necessary hypothetical steps and methodologies that would be employed for an in silico comparison once a biological target is identified. This framework will serve as a roadmap for future research endeavors focused on elucidating the mechanism of action of this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C19H24O5.[1] It is classified as a phenolic compound and has been reported in Pinus flexilis.[1] While its chemical structure is defined, its pharmacological properties and molecular targets remain largely unexplored in published research.

The Crucial Role of Target Identification

The initial and most critical step in the in silico analysis and comparison of any compound is the identification of its biological target. This is the specific protein, enzyme, or receptor with which the compound interacts to elicit a biological response. Common methods for target identification include:

  • Affinity Chromatography: Using this compound as a bait to isolate its binding partners from a cell lysate.

  • Genetic Screening: Identifying genes that, when altered, affect the cellular response to this compound.

  • Computational Target Prediction: Using the structure of this compound to predict potential binding partners through reverse docking or pharmacophore modeling.

Once a target is identified and experimentally validated, a full-fledged in silico comparison can proceed.

Hypothetical In Silico Comparison Workflow

Assuming a hypothetical protein target for this compound has been identified (hereafter referred to as "Target X"), the following workflow would be implemented for an in silico comparison with its known inhibitors.

Data Compilation

The first step would involve gathering all relevant quantitative data for this compound and known inhibitors of Target X. This would include:

  • Binding Affinity: (e.g., Ki, Kd)

  • Inhibitory Concentration (IC50): The concentration of an inhibitor where the response is reduced by half.

  • Thermodynamic Parameters: (e.g., ΔG, ΔH, ΔS)

This data would be summarized in a table for easy comparison.

Table 1: Hypothetical Comparative Data for Inhibitors of Target X

CompoundType of InhibitionBinding Affinity (Ki/Kd)IC50
This compound To be determinedTo be determinedTo be determined
Known Inhibitor 1 CompetitiveValueValue
Known Inhibitor 2 Non-competitiveValueValue
Known Inhibitor 3 AllostericValueValue
Molecular Docking

Molecular docking simulations would be performed to predict the binding mode and affinity of this compound to Target X. This would be compared with the binding modes of known inhibitors.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D structure of Target X would be obtained from the Protein Data Bank (PDB) or modeled using homology modeling. The structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound and known inhibitors would be generated and optimized for charge and stereochemistry.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) would be used to predict the binding poses of the ligands in the active site of Target X.

  • Analysis: The predicted binding poses, interactions with key amino acid residues, and docking scores would be analyzed and compared.

Molecular Dynamics (MD) Simulations

To understand the stability of the protein-ligand complexes and to refine the binding poses obtained from docking, MD simulations would be performed.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked protein-ligand complexes would be placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

  • Simulation: The system would be subjected to a simulation for a defined period (e.g., 100 nanoseconds) using a physics-based force field.

  • Analysis: The trajectory of the simulation would be analyzed to assess the stability of the complex, conformational changes in the protein and ligand, and to calculate binding free energies.

Visualization of Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental designs.

Signaling Pathway

Once the target of this compound is identified, its role in a specific signaling pathway can be elucidated. A diagram of this pathway would illustrate the mechanism of action of this compound.

cluster_0 Cell Membrane Receptor Receptor Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Extracellular Signal Extracellular Signal Extracellular Signal->Receptor Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Target X Target X Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor Signal Transduction Gene Expression Gene Expression Transcription Factor->Gene Expression Nuclear Translocation Biological Response Biological Response Gene Expression->Biological Response This compound This compound This compound->Target X Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory effect of this compound on its putative target.

Experimental Workflow

A diagram illustrating the in silico workflow provides a clear overview of the research process.

Target Identification Target Identification Data Compilation Data Compilation Target Identification->Data Compilation Molecular Docking Molecular Docking Data Compilation->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Comparative Analysis Comparative Analysis MD Simulations->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: A streamlined workflow for the in silico comparison of this compound with known inhibitors.

Conclusion and Future Directions

While a direct in silico comparison of this compound with known inhibitors is currently hampered by the lack of an identified biological target, this guide provides a clear and structured framework for how such an analysis should be conducted. The immediate and critical next step for research on this compound is the experimental identification and validation of its molecular target(s). Once this is achieved, the methodologies outlined in this guide can be employed to perform a comprehensive in silico analysis, which will be invaluable for understanding its mechanism of action and for guiding future drug development efforts. Researchers are encouraged to pursue target identification studies to unlock the full potential of this natural compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rubranol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Rubranol, a phenolic diarylheptanoid compound. Adherence to these guidelines will help mitigate risks and ensure the safe handling of chemical waste.

Understanding this compound's Profile

Quantitative Data Summary

For quick reference, the following table summarizes key chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₅PubChem
Molecular Weight 332.4 g/mol PubChem
CAS Number 211126-61-3Key Organics Limited[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid this compound Waste: Collect any solid this compound waste in a clearly labeled, sealed, and puncture-proof container designated for hazardous chemical waste.

  • This compound Solutions:

    • Do not pour this compound solutions down the drain.[2][4]

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used.

    • If this compound needs to be dissolved for disposal, use a minimal amount of a suitable organic solvent such as acetone or ethanol.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent materials used for spills, must be considered hazardous waste.[1][4]

    • Collect these items in a separate, clearly labeled, and sealed container.[1][4]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". If it is a solution, list all components, including solvents.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizers.

4. Final Disposal:

  • The primary and safest method for the disposal of phenolic compounds is incineration by a licensed hazardous waste disposal facility.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Rubranol_Disposal_Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Rubranol

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: As "Rubranol" is not a known chemical compound, this safety guide is based on established best practices for handling hazardous chemicals in a laboratory setting. The specific properties and handling requirements outlined below are hypothetical and designed to illustrate a comprehensive safety protocol. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent neurotoxin and irritant used in advanced drug development research. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure to this compound.[1][2] Personnel must be trained on the correct procedures for donning and doffing all required PPE.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationStandard
Hand Protection Double-gloving with nitrile or neoprene gloves.[3] Inner glove tucked under the gown cuff, outer glove over the cuff.ASTM D6978 or equivalent for chemical resistance.[1]
Body Protection Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Tested for resistance to hazardous drugs.
Eye and Face Protection Chemical splash goggles and a full-face shield.[3]ANSI Z87.1 compliant.[3]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1]Fit-testing and medical evaluation are required prior to use.[1]
Foot Protection Closed-toe, non-porous shoes with shoe covers.N/A

Operational Plan for Handling this compound

All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[1][4] The work area should be clearly demarcated and restricted to authorized personnel only.

Experimental Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area (Decontaminate BSC/Hood) don_ppe 2. Don Full PPE (Gloves, Gown, Respirator, Goggles, Face Shield) prep_area->don_ppe gather_materials 3. Gather All Necessary Materials (this compound, Solvents, Glassware, Waste Bags) don_ppe->gather_materials weigh_transfer 4. Weigh and Transfer this compound (Inside BSC/Hood) gather_materials->weigh_transfer perform_exp 5. Perform Experimental Procedure weigh_transfer->perform_exp decon_tools 6. Decontaminate Equipment and Surfaces perform_exp->decon_tools dispose_waste 7. Dispose of Waste (Segregated Waste Streams) decon_tools->dispose_waste doff_ppe 8. Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste generated during the handling of this compound must be treated as hazardous.

Table 2: this compound Waste Disposal Plan

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant hazardous waste container.Incineration at a licensed hazardous waste facility.
(Gloves, Gowns, etc.)
Liquid Waste Labeled, sealed, leak-proof hazardous waste container.Neutralization followed by incineration at a licensed hazardous waste facility.
(Solvents, reaction mixtures)
Sharps Labeled, puncture-proof sharps container.Autoclaving followed by incineration.
(Needles, contaminated glassware)

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Spill Cleanup Protocol:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Isolate: Cordon off the affected area.

  • Protect: Responders must wear full PPE, including respiratory protection.

  • Contain: Cover the spill with an appropriate absorbent material, working from the outside in.

  • Clean: Use a deactivating agent (e.g., 10% bleach solution), followed by a thorough cleaning with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By strictly following these procedures, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubranol
Reactant of Route 2
Rubranol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.